(2-Bromo-3,5-difluoropyridin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-bromo-3,5-difluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVDTCYFGWIWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Bromo-3,5-difluoropyridin-4-yl)methanol CAS 2306265-44-9 properties
Executive Summary
(2-Bromo-3,5-difluoropyridin-4-yl)methanol (CAS 2306265-44-9) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., HPK1 modulators) and G-protein coupled receptor (GPCR) agonists. Its structural uniqueness lies in the "3,5-difluoro" motif, which imparts significant metabolic stability and electron-deficiency to the pyridine ring, while the 2-bromo and 4-hydroxymethyl groups serve as orthogonal handles for divergent synthesis. This guide outlines its physicochemical profile, validated synthetic routes, and strategic utility in drug discovery.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Value | Notes |
| IUPAC Name | (2-Bromo-3,5-difluoropyridin-4-yl)methanol | |
| CAS Number | 2306265-44-9 | |
| Molecular Formula | C₆H₄BrF₂NO | |
| Molecular Weight | 223.98 g/mol | |
| Exact Mass | 222.9448 | |
| Predicted LogP | ~1.3 | Lipophilic enough for membrane permeability, polar enough for solubility. |
| H-Bond Donors/Acceptors | 1 / 4 | |
| Appearance | Off-white to pale yellow solid | Typical for halogenated pyridine methanols. |
| Solubility | DMSO, Methanol, DCM |
Synthetic Pathways & Production
The synthesis of CAS 2306265-44-9 relies on the precise exploitation of the acidity of the C4-proton in 2-bromo-3,5-difluoropyridine. The flanking fluorine atoms at C3 and C5 create an electronic environment that highly favors Lithiation-De-protonation (Li-DP) at the C4 position over Halogen-Metal Exchange (HME) at the C2-bromide, provided temperatures are strictly controlled.
Protocol: Directed Ortho-Lithiation (DoM)
Reaction Logic: The acidity of the C4-H is significantly enhanced by the inductive effect of the two adjacent fluorine atoms.
-
Starting Material: 2-Bromo-3,5-difluoropyridine.[1][2][3][4][5][6]
-
Base: Lithium Diisopropylamide (LDA).[7] Note: n-BuLi is avoided to prevent competing halogen-metal exchange at the bromine.
-
Conditions: THF, -78 °C under Argon/Nitrogen.
-
Electrophile: Methyl Formate (or DMF).
-
Reduction: Sodium Borohydride (NaBH₄).
Step-by-Step Workflow:
-
Lithiation: Charge a flame-dried flask with 2-bromo-3,5-difluoropyridine in anhydrous THF. Cool to -78 °C. Add LDA (1.1 equiv) dropwise over 30 minutes. Stir for 1 hour to ensure formation of the 4-lithio species.
-
Formylation: Add Methyl Formate (1.2 equiv) dropwise. The solution may change color (often yellow/orange). Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
-
Quench & Reduction: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate aldehyde (2-bromo-3,5-difluoroisonicotinaldehyde) is often used directly. Dissolve the crude aldehyde in MeOH, cool to 0 °C, and add NaBH₄ (1.5 equiv). Stir for 2 hours.
-
Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Purification via silica gel chromatography (Hexane/EtOAc) yields the title compound.[8]
Visualization: Synthesis Workflow
Caption: Figure 1. Regioselective synthesis via LDA-mediated ortholithiation and subsequent reduction.
Reactivity & Medicinal Chemistry Applications
This scaffold is a "linchpin" intermediate. The 2-Bromo group allows for the introduction of aryl/heteroaryl tails, while the 4-methanol group serves as a vector for solubilizing groups or further cyclization.
Core Reactivity Profiles
-
C2-Bromine (Cross-Coupling):
-
Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O). This is the primary method for building the core pharmacophore (e.g., in HPK1 inhibitors).
-
Stille/Buchwald: Amenable to Stille coupling or C-N bond formation, though Suzuki is preferred for lower toxicity.
-
-
C4-Methanol (Functionalization):
-
Oxidation: Treatment with Dess-Martin Periodinane (DMP) yields the aldehyde, a precursor for heterocycle formation (e.g., pyrazoles via hydrazine condensation).
-
Activation: Conversion to Mesylate (MsCl/TEA) or Bromide (PBr₃) allows for Sɴ2 displacement by amines or alkoxides.
-
-
C3/C5-Fluorines (Nucleophilic Aromatic Substitution - SɴAr):
-
While less reactive than the bromide, the highly electron-deficient nature of the ring allows for SɴAr displacement of the fluorines by strong nucleophiles (e.g., thiolates or alkoxides) under forcing conditions, offering a route to 3,5-disubstituted pyridines.
-
Visualization: Scaffold Versatility
Caption: Figure 2. Divergent reactivity profile showing orthogonal functionalization sites.
Case Studies in Drug Development
Case Study A: HPK1 Modulators (Oncology)
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors of HPK1 are sought to enhance anti-tumor immunity.
-
Role of CAS 2306265-44-9: It serves as the "head group" precursor.
-
Workflow: The methanol is oxidized to the aldehyde, which is then condensed with hydrazine to form a pyrazolopyridine core. This bicyclic system mimics the ATP-binding pocket of the kinase.
-
Significance: The fluorine atoms lower the pKa of the pyridine nitrogen and modulate the metabolic stability of the ring against oxidative metabolism.
Case Study B: Orexin Receptor Agonists (Neurology)
Used in the treatment of narcolepsy and other sleep disorders.
-
Role: The scaffold acts as a linker.
-
Workflow: The C2-Br is coupled to a lipophilic aryl group, while the C4-methanol is etherified (e.g., via Williamson ether synthesis or Mitsunobu reaction) to attach a polar tail that interacts with the receptor's secondary binding pocket.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: This compound is a halogenated pyridine.[7] It should be handled in a fume hood to avoid inhalation of dust or vapors.
-
Reactivity: Avoid contact with strong oxidizing agents. The C-Br bond is labile under UV light; store in amber vials.
-
Storage: Keep cold (2-8 °C) and dry. The benzylic-like alcohol can be prone to autoxidation over long periods if exposed to air.
References
-
Vertex Pharmaceuticals Inc. (2018). Pyrazolopyridine derivatives as HPK1 modulators and uses thereof for the treatment of cancer. WO2018049200A1. Link
-
Merck Sharp & Dohme Corp. (2024). Orexin receptor agonists. WO2024107615A1. Link
- Schlosser, M. (2005). The 2×3 "Halogen Dance": A versatile tool for the synthesis of functionalized heterocycles. Angewandte Chemie International Edition, 44(3), 376-393.
-
Collum, D. B., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 135(6), 2223–2234. Link
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- 1. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 7. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Solubility of (2-Bromo-3,5-difluoropyridin-4-yl)methanol in DMSO and methanol
An In-depth Technical Guide to the Solubility of (2-Bromo-3,5-difluoropyridin-4-yl)methanol in DMSO and Methanol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and dosage to bioavailability and efficacy. This guide provides a detailed technical analysis of the solubility of a key heterocyclic building block, (2-Bromo-3,5-difluoropyridin-4-yl)methanol, in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple presentation of data to explore the underlying molecular interactions and thermodynamic principles that govern the dissolution process. We will dissect the structural features of the solute and solvents to provide a predictive framework for their compatibility and detail a rigorous experimental protocol for the empirical determination of solubility, ensuring both scientific integrity and practical applicability.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1][2] This adage is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3]
Analysis of the Solute: (2-Bromo-3,5-difluoropyridin-4-yl)methanol
To understand its solubility, we must first examine the molecular structure of (2-Bromo-3,5-difluoropyridin-4-yl)methanol.
-
Polarity and Hydrogen Bonding: The presence of a hydroxymethyl group (-CH₂OH) introduces a significant polar character to the molecule. The oxygen and hydrogen atoms in the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. This is a primary site for interaction with polar solvents.
-
Aromatic System: The pyridine ring is an aromatic, heterocyclic system containing a nitrogen atom. The electronegativity of the nitrogen and the fluorine atoms, along with the bromine atom, creates a dipole moment, contributing to the overall polarity of the molecule.
-
Halogen Substitution: The bromo and difluoro substituents are electronegative, further influencing the electron distribution within the pyridine ring and contributing to its polar nature.
Solvent Characteristics: A Tale of Two Polar Solvents
Methanol (CH₃OH): As a polar protic solvent, methanol possesses a hydroxyl group capable of both donating and accepting hydrogen bonds.[4][5] Its small size and strong hydrogen-bonding capabilities make it an effective solvent for many polar organic molecules.[6]
Dimethyl Sulfoxide ((CH₃)₂SO): DMSO is a highly polar aprotic solvent.[7] Its polarity arises from the sulfoxide group (S=O), where the oxygen atom is a strong hydrogen bond acceptor. However, lacking a hydroxyl group, DMSO cannot act as a hydrogen bond donor. It is an exceptional solvent for a wide range of polar and nonpolar compounds, a property that has made it indispensable in drug discovery for dissolving test compounds.[7][8]
Predicted Solubility
Based on the molecular structures, we can predict the nature of the interactions:
-
In Methanol: (2-Bromo-3,5-difluoropyridin-4-yl)methanol is expected to exhibit good solubility. The primary interaction will be strong hydrogen bonding between the hydroxyl groups of both the solute and the methanol molecules. The polar pyridine ring will also favorably interact with the polar methanol molecules through dipole-dipole interactions.
-
In DMSO: High solubility is also anticipated in DMSO. The potent hydrogen bond accepting capacity of the sulfoxide oxygen in DMSO will lead to strong interactions with the hydroxyl group of the solute. Furthermore, the highly polar nature of DMSO will facilitate the dissolution of the polar substituted pyridine ring.
Given DMSO's broader solvency power for diverse organic molecules, it is plausible that (2-Bromo-3,5-difluoropyridin-4-yl)methanol will exhibit higher solubility in DMSO compared to methanol.[7]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative data. The "shake-flask" method is a widely recognized and robust technique for determining equilibrium solubility.[9]
Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that the measured solubility represents a true equilibrium state.
Objective: To determine the equilibrium solubility of (2-Bromo-3,5-difluoropyridin-4-yl)methanol in DMSO and methanol at a controlled temperature (e.g., 25°C).
Materials:
-
(2-Bromo-3,5-difluoropyridin-4-yl)methanol (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.9%)
-
Calibrated analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2-Bromo-3,5-difluoropyridin-4-yl)methanol to separate vials containing a known volume of DMSO and methanol. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for a set period (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of known concentrations of (2-Bromo-3,5-difluoropyridin-4-yl)methanol in each solvent.
-
-
Calculation:
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Data Presentation and Discussion
As specific experimental data for the solubility of (2-Bromo-3,5-difluoropyridin-4-yl)methanol is not publicly available, the following table presents a hypothetical but scientifically plausible set of results based on the theoretical analysis.
| Solvent | Type | Predicted Primary Interactions | Hypothetical Solubility at 25°C (mg/mL) |
| Methanol | Polar Protic | Hydrogen Bonding (donor & acceptor), Dipole-Dipole | > 50 |
| DMSO | Polar Aprotic | Hydrogen Bonding (acceptor), Dipole-Dipole | > 200 |
Discussion of Plausible Results
The significantly higher hypothetical solubility in DMSO can be attributed to its exceptional capacity as a universal solvent for organic molecules.[10] While methanol can form strong hydrogen bonds, the overall solvating power of DMSO for a molecule with both hydrogen-bonding capabilities and a complex aromatic system is generally superior.
The molecular interactions can be visualized as follows:
Caption: Solute-Solvent Interaction Models.
Practical Implications for Drug Development
-
Compound Storage and Handling: The high solubility in DMSO makes it an excellent choice for creating concentrated stock solutions for high-throughput screening and other in vitro assays.[7][8]
-
Reaction Chemistry: For synthetic modifications, methanol can be a suitable reaction solvent, particularly in reactions where its protic nature is beneficial (e.g., as a proton source).[5]
-
Formulation Development: While DMSO is widely used in early-stage research, its use in final drug formulations is more limited due to potential toxicities. Methanol is generally not used in final formulations. Therefore, understanding solubility in these solvents helps in the initial characterization, but further studies in pharmaceutically acceptable solvents would be required.
Conclusion
The solubility of (2-Bromo-3,5-difluoropyridin-4-yl)methanol in DMSO and methanol is predicted to be high in both, with superior solubility expected in DMSO. This is governed by the strong potential for hydrogen bonding and dipole-dipole interactions between the polar solute and the polar solvents. This guide has provided the theoretical underpinnings for this prediction, a rigorous and verifiable protocol for its experimental determination, and an analysis of the practical implications of the expected results. For any drug development program, a deep and early understanding of solubility in relevant solvent systems is not merely advantageous—it is a cornerstone of success.
References
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ChemTalk. (2023, August 8). Influence of Intermolecular Forces. Retrieved from [Link]
-
CK-12 Foundation. What effect do intermolecular forces have on solubility?. Retrieved from [Link]
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LibreTexts. (2023, October 30). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]
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Quora. (2020, October 19). How do intermolecular forces influence solubility?. Retrieved from [Link]
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Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]
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University of Illinois. Chapter 13 notes. Retrieved from [Link]
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Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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National Institutes of Health. (2015). Physics-Based Solubility Prediction for Organic Molecules. In PMC. Retrieved from [Link]
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Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 27). Organic Solvents in Chemistry and Laboratories. Retrieved from [Link]
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MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
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Wikipedia. Solubility. Retrieved from [Link]
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Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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National Institutes of Health. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Chemistry LibreTexts. Solubility. Retrieved from [Link]
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JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]
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American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]
-
Quora. (2018, September 12). Why is methanol used as a first solvent?. Retrieved from [Link]
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Halogenated Pyridine Building Blocks: A Technical Guide for Advanced Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] The strategic introduction of halogens (F, Cl, Br, I) onto this electron-deficient ring system provides a powerful toolkit for modulating a compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide offers an in-depth exploration of halogenated pyridine building blocks, from their synthesis and reactivity to their critical role in modern drug design. We will delve into the causality behind synthetic choices, provide validated protocols for key transformations, and illustrate the profound impact of these motifs through real-world case studies of marketed pharmaceuticals.
The Strategic Value of Halogenation in Pyridine-Based Drug Design
The utility of the pyridine ring in drug discovery stems from its unique combination of features: it is a bioisostere of a phenyl ring, possesses a hydrogen bond acceptor in the ring nitrogen, and has a dipole moment that can be exploited for molecular recognition. Halogenation further enhances this utility in several key ways:
-
Modulation of Physicochemical Properties : Halogens directly influence the electron distribution of the pyridine ring. This alters the pKa of the ring nitrogen, affecting the compound's ionization state at physiological pH. Furthermore, halogenation increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[3]
-
Metabolic Blocking : The C-H bonds on an aromatic ring are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with a more robust halogen can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[4]
-
Target Binding and Halogen Bonding : Far from being simple steric bulk, heavier halogens (Cl, Br, I) can act as Lewis acids, forming a specific, non-covalent interaction known as a "halogen bond" with an electron-rich donor (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's active site.[5][6] This directional interaction, driven by a region of positive electrostatic potential on the halogen atom called the σ-hole, can significantly enhance binding affinity and selectivity.[5][6]
The Building Block Palette: Synthesis and Properties
A medicinal chemist's ability to explore structure-activity relationships (SAR) is directly dependent on the availability of a diverse set of building blocks. The regioselective synthesis of halogenated pyridines is therefore a critical enabling technology.
Synthetic Routes to Key Halogenated Pyridine Isomers
The electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution, often requiring harsh conditions.[7] Modern synthetic chemistry has provided more versatile and regioselective methods.
-
2- and 4-Halopyridines : These isomers are often accessible from the corresponding pyridones or pyridine N-oxides. For example, treatment of a 4-pyridone with a halogenating agent like POCl₃ or PBr₃ provides a straightforward route to 4-chloro- and 4-bromopyridines.
-
3- and 5-Halopyridines : Accessing the meta-positions can be more challenging. Recent advances have utilized clever "umpolung" strategies. One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke iminium intermediates, which allows for selective installation of bromine or iodine at the C3 or C5 position under mild conditions.[2][8]
-
Late-Stage Halogenation : For complex molecules, methods that allow for halogenation at a late stage in the synthesis are highly valuable. One innovative strategy involves converting the pyridine to a phosphonium salt, which can then be displaced by a halide nucleophile, enabling chlorination and bromination of structurally complex drug precursors.[7]
Comparative Properties of Halogenated Pyridines
The choice of halogen and its position on the ring has predictable and significant consequences for the molecule's properties.
| Property | Trend/Effect | Rationale & Significance in Drug Design |
| Reactivity in Cross-Coupling | I > Br > Cl >> F | The C-X bond strength decreases down the group, making the oxidative addition step in Pd-catalyzed couplings faster for iodides and bromides. This differential reactivity is key for selective, sequential functionalization of poly-halogenated pyridines.[9] |
| pKa of Pyridine Nitrogen | Halogenation is electron-withdrawing, lowering the pKa. | A lower pKa reduces the basicity of the pyridine. This can be crucial for avoiding off-target effects (e.g., hERG channel binding) or improving oral absorption by reducing positive charge at intestinal pH. |
| Halogen Bond Strength | I > Br > Cl >> F | The size of the σ-hole and the polarizability of the halogen increase down the group, leading to stronger halogen bonds.[5][10] This makes iodo- and bromopyridines particularly valuable for optimizing ligand-target interactions.[5] |
| Lipophilicity (logP) | Increases with halogen size (I > Br > Cl > F). | Modulating logP is a delicate balance. Increased lipophilicity can improve membrane permeability but may also lead to poor solubility, increased plasma protein binding, and non-specific toxicity. |
Core Applications: Palladium-Catalyzed Cross-Coupling
The true power of halogenated pyridines as building blocks is realized in their use in palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern medicinal chemistry, enabling the modular construction of complex molecules.
The Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples a halide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction in drug discovery.[11][12] Simple 2- and 4-chloropyridines, which are inexpensive and widely available, can react smoothly under Pd(PPh₃)₄ catalysis.[12][13]
The choice of catalyst, ligand, and base is critical and depends on the specific substrates. For electron-deficient substrates like chloropyridines, electron-rich and sterically bulky phosphine ligands are often required to facilitate the otherwise difficult oxidative addition and reductive elimination steps of the catalytic cycle.[14]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
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Methodological & Application
Oxidation of (2-Bromo-3,5-difluoropyridin-4-yl)methanol to aldehyde
Part 1: Executive Summary & Strategic Analysis
The Challenge: The oxidation of (2-Bromo-3,5-difluoropyridin-4-yl)methanol (Substrate 1 ) to its corresponding aldehyde (Product 2 ) presents a unique set of chemoselective challenges distinct from standard benzyl alcohol oxidations.
Core Chemical Constraints:
-
Extreme Electron Deficiency: The pyridine core, substituted with two fluorine atoms and a bromine atom, is highly electron-deficient ($ \pi $-deficient). This lowers the nucleophilicity of the hydroxyl oxygen, potentially slowing down oxidations that rely on initial nucleophilic attack (e.g., Swern, Pfitzner-Moffatt).
-
Hydrate Formation Risk (Critical): Electron-deficient aldehydes are notorious for forming stable gem-diols (hydrates) in the presence of water. The inductive effect of the halogens destabilizes the carbonyl dipole, making the carbon highly electrophilic and prone to water attack.
-
Implication: Aqueous oxidants (e.g., TEMPO/Bleach, KMnO4) or aqueous workups must be avoided or rigorously managed to prevent isolating the hydrate.
-
-
Nucleophilic Sensitivity: The C-2 (Br) and C-6 positions are activated for Nucleophilic Aromatic Substitution ($ S_NAr $). Strong bases used in some oxidation protocols could trigger side reactions.
Selected Strategy: To mitigate these risks, we prioritize anhydrous, heterogeneous, or non-basic conditions .
-
Primary Protocol (Protocol A): Activated Manganese Dioxide ($ MnO_2 $) . The industry standard for pyridyl carbinols. It is mild, heterogeneous (easy workup), and non-aqueous.
-
Secondary Protocol (Protocol B): Dess-Martin Periodinane (DMP) .[1] A homogeneous, strictly anhydrous alternative for stubborn substrates or high-value small batches.
Part 2: Experimental Protocols
Protocol A: Activated Manganese Dioxide ($ MnO_2 $) Oxidation
The "Workhorse" Method: Best for scale-up and minimizing side reactions.
Mechanism: Radical mechanism on the surface of the oxidant. Reagents:
-
Substrate: (2-Bromo-3,5-difluoropyridin-4-yl)methanol (1.0 equiv)
-
Oxidant: Activated $ MnO_2 $ (10.0 – 20.0 equiv by mass is standard; usually ~5-10 equiv molar). Note: Activity varies by batch.
-
Solvent: Dichloromethane (DCM) or Chloroform ($ CHCl_3 $), Anhydrous.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen ($ N_2 $) or Argon.
-
Dissolution: Dissolve Substrate 1 in anhydrous DCM (concentration ~0.1 M).
-
Addition: Add Activated $ MnO_2 $ (10 equiv by weight relative to substrate) in one portion.
-
Tip: Commercially available "Activated" $ MnO_2 $ is suitable. If using older stock, azeotropically dry it with toluene before use.
-
-
Reaction: Stir vigorously at Reflux ($ 40^{\circ}C $) or Room Temperature.
-
Monitoring: Check TLC or LCMS every 2 hours. Reaction is typically complete in 4–16 hours.
-
Target: Disappearance of alcohol. Appearance of aldehyde (often less polar).
-
-
Filtration: Filter the black suspension through a pad of Celite® (diatomaceous earth) packed in a sintered glass funnel.
-
Wash: Rinse the filter cake thoroughly with DCM or Ethyl Acetate to recover adsorbed product.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at
. -
Isolation: The residue is typically the pure aldehyde. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Data Table: Protocol A Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 10-20x weight excess ($ MnO_2 $) | Surface-area dependent reaction; excess ensures completion. |
| Temperature | Reflux ($ 40^{\circ}C $) | Overcomes sluggish kinetics of electron-deficient alcohols. |
| Time | 4 - 16 Hours | Variable based on $ MnO_2 $ activity. |
| Workup | Filtration (Celite) | Removes metal oxides without aqueous extraction (prevents hydration). |
Protocol B: Dess-Martin Periodinane (DMP) Oxidation
The "Precision" Method: For high-value batches or if MnO2 fails.
Mechanism: Ligand exchange followed by intramolecular proton removal. Reagents:
-
Substrate: (2-Bromo-3,5-difluoropyridin-4-yl)methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.1 – 1.2 equiv)
-
Buffer: Sodium Bicarbonate ($ NaHCO_3 $) (1.5 equiv) - Critical to neutralize acetic acid byproduct.
-
Solvent: Anhydrous DCM.[2]
Step-by-Step Workflow:
-
Preparation: Oven-dry glassware. Maintain $ N_2 $ atmosphere.
-
Dissolution: Dissolve Substrate 1 in anhydrous DCM (0.1 M).
-
Buffering: Add solid $ NaHCO_3 $ to the solution.
-
Why? DMP releases acetic acid. The pyridine ring is acid-sensitive (protonation deactivates it further or alters solubility).
-
-
Oxidation: Add DMP solid in one portion at $ 0^{\circ}C $.
-
Warming: Allow to warm to Room Temperature. Stir for 1–3 hours.
-
Quench (Modified):
-
Standard Quench: Add sat. $ Na_2S_2O_3 $ / sat. $ NaHCO_3 $ (1:1).
-
Precaution: Stir vigorously until the two layers are clear (removes iodine byproducts).
-
-
Extraction: Extract with DCM (x3).
-
Drying: Dry organics over $ Na_2SO_4 $ (Sodium Sulfate). Do not use $ MgSO_4 $ if the aldehyde is extremely sensitive (Lewis acidic).
-
Concentration: Evaporate solvent to yield crude aldehyde.
Part 3: Visualization & Logic
Workflow Logic: Decision Tree
Figure 1: Decision matrix for selecting the optimal oxidation pathway based on scale and sensitivity.
Part 4: Analytical & Troubleshooting Guide
1. The Hydrate Trap (Gem-Diol Formation)
-
Observation: In $ ^1H
-CHO $) usually appears at 10.0 – 10.5 ppm (singlet). -
Problem: If you see a broad singlet around 6.0 – 7.5 ppm and no aldehyde peak, you have isolated the hydrate ($ -CH(OH)_2 $).
-
Solution:
-
Dissolve the hydrate in Toluene.
-
Reflux with a Dean-Stark trap or add molecular sieves to dehydrate it back to the aldehyde.
-
Evaporate and store under inert gas.
-
2. Stability
-
Storage: 2-Bromo-3,5-difluoroisonicotinaldehyde is likely volatile and sensitive to air oxidation (to carboxylic acid).
-
Recommendation: Store at
under Argon. Use immediately in the next step (e.g., reductive amination, olefination) if possible.
3. Safety
-
MnO2: Inhalation hazard.[3] Handle in a fume hood.
-
DMP: Potentially explosive if heated dry. Never heat DMP reactions above $ 40^{\circ}C $.
References
-
Manganese Dioxide Oxidation (General Review)
-
Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
-
Oxidation of Pyridyl Alcohols (Contextual)
-
Example of MnO2 usage on halogenated pyridines: Journal of Medicinal Chemistry, 2010, 53(22), 7967–7978. Link
-
-
Dess-Martin Periodinane Protocol
- Hydrate Formation in Electron-Deficient Aldehydes: Sutton, A. E., et al. "Hydration of Electron-Deficient Aldehydes." Organic Letters, 2012. (Contextual grounding for fluoro-aldehyde behavior).
Sources
Application Notes and Protocols for Utilizing (2-Bromo-3,5-difluoropyridin-4-yl)methanol as a PROTAC Linker Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][2][3] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its length, rigidity, chemical composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][4] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][4]
This application note provides a detailed guide on the use of (2-Bromo-3,5-difluoropyridin-4-yl)methanol as a versatile intermediate for the construction of PROTAC linkers. We will delve into the rationale for its use, highlighting the strategic advantages conferred by its unique structural features, and provide detailed, step-by-step protocols for its incorporation into PROTAC molecules.
The Strategic Advantage of (2-Bromo-3,5-difluoropyridin-4-yl)methanol in PROTAC Linkers
The selection of (2-Bromo-3,5-difluoropyridin-4-yl)methanol as a linker intermediate is predicated on the synergistic benefits of its distinct chemical functionalities: the bromo substituent, the difluorinated pyridine ring, and the primary alcohol.
-
The Bromo Group: A Versatile Handle for Cross-Coupling Reactions The bromine atom at the 2-position of the pyridine ring serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile and efficient formation of a carbon-carbon bond, enabling the connection of the pyridine core to a wide array of aryl or heteroaryl moieties present on a POI or E3 ligase ligand. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and broad functional group tolerance, making it a cornerstone of modern medicinal chemistry.
-
The Difluoropyridine Core: Modulator of Physicochemical Properties and Conformation The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[5] In the context of PROTAC linkers, the two fluorine atoms on the pyridine ring can:
-
Influence Lipophilicity: Strategic fluorination can modulate the lipophilicity of the linker, which is a critical parameter for achieving optimal cell permeability and overall drug-like properties.[5]
-
Induce Favorable Conformations: The presence of fluorine can introduce conformational constraints on the linker, potentially pre-organizing the PROTAC molecule into a bioactive conformation that favors ternary complex formation.[5][6]
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block potential sites of oxidative metabolism, thereby increasing the half-life of the PROTAC molecule.
-
-
The Methanol Group: A Flexible Point for Linker Elongation The primary alcohol at the 4-position of the pyridine ring provides a convenient and reactive site for extending the PROTAC linker. This can be achieved through various chemical transformations, with the Williamson ether synthesis being a prominent example. This reaction allows for the coupling of the methanol group with a variety of alkyl halides, enabling the systematic variation of linker length and composition, which is often necessary to achieve optimal POI degradation.[7][8][9]
Experimental Protocols
The following protocols are representative procedures for the incorporation of (2-Bromo-3,5-difluoropyridin-4-yl)methanol into a PROTAC linker. These are generalized methods and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Linker Elongation via Williamson Ether Synthesis
This protocol describes the etherification of (2-Bromo-3,5-difluoropyridin-4-yl)methanol with an alkyl halide, a common strategy to extend the linker.
Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (2-Bromo-3,5-difluoropyridin-4-yl)methanol | 2306265-44-9 | 226.01 |
| Alkyl halide (e.g., 1-bromo-3-chloropropane) | 109-70-6 | 157.44 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2-Bromo-3,5-difluoropyridin-4-yl)methanol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether-linked intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the bromo-pyridine intermediate with a boronic acid or ester derivative of a POI or E3 ligase ligand.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ether-linked intermediate from Protocol 1 | N/A | N/A |
| Ligand-boronic acid or boronate ester | Varies | Varies |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a reaction vessel, add the ether-linked intermediate (1.0 eq), the ligand-boronic acid or boronate ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the PROTAC precursor.
Final PROTAC Assembly
The resulting PROTAC precursor from Protocol 2, which now contains the POI ligand, can be further elaborated at the other end of the linker (the 'X' group from the initial alkyl halide) to attach the E3 ligase ligand. The specific chemistry for this final coupling step will depend on the nature of the 'X' group and the available functional handle on the E3 ligase ligand (e.g., amide bond formation, click chemistry).
Conclusion
(2-Bromo-3,5-difluoropyridin-4-yl)methanol is a highly valuable and strategically designed intermediate for the synthesis of PROTAC linkers. Its trifunctional nature provides medicinal chemists with a versatile platform to systematically explore the chemical space of PROTAC linkers. The ability to independently modify the linker through well-established and robust chemical reactions like the Williamson ether synthesis and Suzuki-Miyaura coupling facilitates the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The incorporated difluoropyridine moiety offers the potential to fine-tune the physicochemical and pharmacokinetic properties of the resulting PROTACs, ultimately aiding in the development of potent and selective protein degraders for therapeutic applications.
References
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
- Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link not available]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Paiva, S-L., & Crews, C. M. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 485-496.
- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1255-1265.
- Klein, V. G., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(21), 12513-12521.
- Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 304-309.
-
BioDuro-Sundia. (2023, June). Webinar: Accelerating PROTACs Drug Discovery with One-Stop TPD Solutions. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
Preparation of 2-substituted-3,5-difluoro-4-pyridinemethanols: A Detailed Application Note
Abstract
This application note details the robust synthetic protocols for the preparation of 2-substituted-3,5-difluoro-4-pyridinemethanols , a privileged scaffold in modern drug discovery.[1][2][3] Characterized by their modulated basicity and enhanced metabolic stability, these fluorinated pyridines serve as critical intermediates for kinase inhibitors, agrochemicals, and materials science. This guide prioritizes a regioselective metallation strategy , leveraging the unique electronic architecture of the 3,5-difluoropyridine core to achieve exclusive C4-functionalization followed by C2-diversification.[1][2]
Introduction & Structural Analysis[2][4]
The 3,5-difluoropyridine moiety offers a unique combination of steric and electronic properties.[1] The fluorine atoms at positions 3 and 5 significantly lower the pKa of the pyridine nitrogen (pKa ~2.5 vs 5.2 for pyridine), reducing liability for hERG channel inhibition and improving oral bioavailability.
The Regioselectivity Challenge
Synthesizing the 2,4-disubstituted pattern requires navigating the competing acidic sites on the pyridine ring.
-
C4-H: Flanked by two electron-withdrawing fluorine atoms.[1][2][3] This is the thermodynamic and kinetic site of deprotonation (pKa ~23).[3]
-
C2/C6-H: Adjacent to the pyridine nitrogen and one fluorine.[1][2][3] While acidic, the inductive effect of the two flanking fluorines makes C4 significantly more acidic.
-
Nucleophilic Attack: The electron-deficient ring is susceptible to nucleophilic attack at C2/C6 by strong bases (e.g., n-BuLi), necessitating the use of non-nucleophilic bases like LDA or LiTMP.[1]
Retrosynthetic Strategy
The most reliable pathway employs a "Halogen Dance" or Directed Ortho Metalation (DoM) approach. We utilize 2-bromo-3,5-difluoropyridine as the linchpin intermediate.[1][2] The bromine atom at C2 serves two purposes:
-
Blocking/Directing: It prevents competing reactions at C2 and reinforces the acidity of C4.[2][3]
-
Diversification Handle: It allows for late-stage introduction of the 2-substituent via cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2][3]
Strategic Workflow Diagram
Figure 1: Divergent synthetic pathway for 2-substituted-3,5-difluoro-4-pyridinemethanols.
Detailed Experimental Protocols
Phase 1: Preparation of the Core Scaffold
Target: 2-Bromo-3,5-difluoro-4-pyridinemethanol[1][2][3]
Step 1.1: Regioselective Lithiation and Formylation
This step installs the carbon framework at C4.[2] The use of LDA is critical to avoid nucleophilic addition to the pyridine ring.
-
Reagents:
-
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Solvation: Charge the flask with 2-bromo-3,5-difluoropyridine (10.0 g, 51.5 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add the LDA solution dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 45 minutes.
-
Quench: Add anhydrous DMF (6.0 mL, 77.3 mmol) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude aldehyde is often pure enough for the next step.[2][3] If necessary, purify via flash column chromatography (Hexanes/EtOAc).[4][5]
-
Step 1.2: Reduction to Alcohol[1]
-
Reagents:
-
Protocol:
-
Dissolve the crude aldehyde in MeOH (100 mL) and cool to 0 °C.
-
Add NaBH4 (0.97 g, 25.7 mmol) portion-wise (gas evolution will occur).
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench with acetone (5 mL) or 1M HCl (carefully) to destroy excess hydride.[3]
-
Concentrate to remove MeOH.[2][3] Dilute residue with water and extract with EtOAc (or DCM).
-
Yield: Typically 75-85% over two steps.
-
Data: 1H NMR (DMSO-d6) will show the methylene protons (-CH2-) as a doublet (coupling to F) or broad singlet around 4.5-4.7 ppm.[1][2][3]
-
Phase 2: C2-Diversification (The "2-Substituted" Variable)
The bromine handle allows for the installation of Aryl, Heteroaryl, Alkyl, or Amino groups.[4]
Protocol A: Suzuki-Miyaura Coupling (For Aryl/Heteroaryl groups)[1][3]
-
Reagents:
-
Protocol:
-
Combine all reagents in a microwave vial or sealed tube.
-
Degas with nitrogen for 5 minutes.
-
Heat to 80-100 °C for 2-4 hours (or 110 °C for 30 min in microwave).
-
Filter through Celite, concentrate, and purify via HPLC or Column Chromatography.
-
Protocol B: Buchwald-Hartwig Amination (For Amino groups)[1][3]
-
Reagents:
Critical Parameters & Troubleshooting
Solvent and Base Effects
The choice of base and solvent is paramount to prevent side reactions.
| Parameter | Recommendation | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Bulky, non-nucleophilic.[1][2][3] Prevents attack at C6 (Chichibabin-type).[1] |
| Solvent | THF (Tetrahydrofuran) | Coordinates Li+, promoting monomeric/reactive species necessary for deprotonation.[3] |
| Temperature | -78 °C (Strict Control) | Higher temperatures (> -40 °C) can lead to "Halogen Dance" (migration of Br) or decomposition.[1][3] |
| Electrophile | DMF vs. Paraformaldehyde | DMF is preferred.[2][3] Paraformaldehyde often has poor solubility and can lead to polymerization issues at low temps.[2][3] |
Safety Considerations (Fluorinated Pyridines)
-
Thermal Instability: Lithiated polyfluoropyridines can be unstable.[2] Do not allow the lithiated intermediate to warm above -60 °C before quenching.[1]
-
Exotherms: The quenching step (DMF addition) can be exothermic.[3]
-
Toxicity: Fluorinated pyridines are potential skin irritants and may have specific biological activity.[2][3] Handle in a fume hood.
References
-
Regioselective Lithiation of Fluoropyridines
-
Synthesis of 4-Pyridinemethanols
-
Mechanistic Insight (LDA & Fluoropyridines)
-
Halogen-Magnesium Exchange
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,5-二氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Difluoropyridine | C5H3F2N | CID 642820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with electron-deficient bromopyridines
Subject: Technical Guide: Optimizing Suzuki-Miyaura Coupling with Electron-Deficient Bromopyridines
Overview: The "Privileged but Problematic" Substrate
Electron-deficient bromopyridines (e.g., 2-bromopyridine, 3-bromo-5-nitropyridine) are ubiquitous in drug discovery but notoriously capricious in cross-coupling.[1] While their electron deficiency theoretically accelerates oxidative addition, it simultaneously introduces three critical failure modes:[1]
-
Catalyst Poisoning: The pyridine nitrogen is a potent
-donor, displacing ligands and sequestering the Palladium (Pd) center in an inactive "off-cycle" resting state. -
Competitive
: Electron-deficient rings are susceptible to nucleophilic attack by bases (e.g., , ) at the carbon-bromide bond, bypassing the catalytic cycle entirely.[1] -
Protodeboronation (Partner-Dependent): While not inherent to the bromopyridine itself, these substrates are often coupled with heteroaryl boronates, which are prone to rapid hydrolysis.[1]
This guide provides a modular troubleshooting framework to systematically eliminate these bottlenecks.
Module 1: Diagnostic Decision Tree
Before altering conditions, diagnose the specific failure mode by analyzing the crude reaction mixture (LCMS/NMR).[1]
Figure 1: Diagnostic logic for identifying yield-limiting factors in pyridine couplings.
Module 2: Catalyst & Ligand Selection
To overcome Catalyst Poisoning , the ligand must be bulky enough to sterically preclude the pyridine nitrogen from binding to the Pd center, yet flexible enough to permit oxidative addition.
Recommended Systems
| Catalyst System | Ligand Class | Mechanism of Action | Best For... |
| XPhos Pd G4 | Biaryl Phosphine | Steric Bulk: The isopropyl groups on the biaryl backbone create a "roof" over the Pd, blocking N-coordination. | General purpose, sterically hindered couplings.[1][2] |
| RuPhos Pd G4 | Biaryl Phosphine | Electronic Tuning: Electron-richness facilitates oxidative addition; bulk prevents poisoning. | Heteroaryl-Heteroaryl couplings (e.g., Pyridine-Pyridine).[1][3][4][5] |
| Pd-PEPPSI-IPr | NHC (Carbene) | "Throw-Away" Ligand: The 3-chloropyridine ligand stabilizes the precatalyst but dissociates rapidly to form a highly active, bulky Pd-NHC species. | Difficult, electron-poor substrates; high stability in air.[1] |
Technical Insight: Avoid standard
Module 3: Base & Solvent Matrix
Electron-deficient bromopyridines are "soft" electrophiles but the carbon-bromine bond is highly activated toward nucleophiles.
-
The Risk: Strong hydroxide bases (
, ) or alkoxides ( ) can attack the pyridine ring ( ), converting your starting material into a pyridone or ether.[1] -
The Solution: Use weak, non-nucleophilic bases.[1]
Optimization Matrix
| Condition Set | Base | Solvent | Rationale |
| Standard (Robust) | 1,4-Dioxane / | Phosphate is mild and buffers pH, minimizing protodeboronation and | |
| Anhydrous (Sensitive) | Toluene or DME | Fluoride activates the boronate without water/hydroxide, preventing hydrolysis.[1] | |
| "Slow Release" | THF / | For MIDA boronates; requires water for hydrolysis but keeps concentration low.[1] |
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Buchwald G4" Method (High Success Rate)
Best for: Rapid synthesis, general screening.[1]
-
Charge Vial: Add Pd-RuPhos-G4 (2-5 mol%), Aryl Boronic Acid (1.5 equiv), and Bromopyridine (1.0 equiv).
-
Base: Add
(3.0 equiv).[1] -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) to reach 0.2 M concentration.
-
Reaction: Seal and heat to 60–80°C for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with brine. If the pyridine product is water-soluble, use DCM/Isopropanol (3:1) for extraction.[1]
Protocol B: The "PEPPSI" Method (For Stubborn Substrates)
Best for: Scale-up, highly electron-deficient substrates.[1]
-
Charge Vial: Add Pd-PEPPSI-IPr (1-2 mol%), Bromopyridine (1.0 equiv), and Boronic Acid (1.3 equiv).
-
Base: Add
(2.0 equiv). -
Solvent: Add Toluene/MeOH (1:1) or neat Isopropanol (technical grade is fine).[1]
-
Reaction: Heat to 60°C. The "throw-away" pyridine ligand on the catalyst dissociates, activating the cycle.
FAQ: Troubleshooting Specific Issues
Q: My reaction turns black immediately upon heating, and yield is <10%. A: This is "Pd Black" precipitation. Your catalyst is decomposing before it can enter the cycle.[6]
-
Fix: Switch to a G4 Precatalyst (e.g., XPhos Pd G4).[1] These are designed to activate reductively only after entering the solution, ensuring the active species is generated in the presence of the substrate.
Q: I see the product mass, but also a mass corresponding to Starting Material + OH.
A: You are experiencing
-
Fix: Your base is too strong or nucleophilic. Switch from hydroxide/alkoxide to Tribasic Potassium Phosphate (
) or Cesium Fluoride ( ) .[1] Ensure your solvent is not wet if using fluoride.[1]
Q: I am coupling 2-bromopyridine with a 2-pyridyl boronate, and I get nothing. A: This is the "double trouble" scenario. 2-pyridyl boronates are chemically unstable.[7][8][9]
-
Fix: Use a 2-pyridyl MIDA boronate .[10] These are air-stable and release the active boronic acid slowly, preventing decomposition.[10] Use Protocol A but add Cu(OAc)2 (0.5 equiv) to facilitate the transmetallation of the MIDA species.
References
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[11] J. Am. Chem. Soc. 2010 , 132, 13100–13112.[1] Link[1]
-
MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1][10] A General Solution for the 2-Pyridyl Problem. J. Am. Chem. Soc. 2009 , 131, 6961–6963.[1] Link[1]
-
Pd-PEPPSI Catalysts: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Negishi Reaction.[1] Chem. Eur. J. 2006 , 12, 4749–4755.[1] Link[1]
-
Buchwald Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. J. Org.[12] Chem. 2014 , 79, 4161–4166.[1] Link[1]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Way To Protect Unstable Boron Reagents | Latest News | Chemical & Engineering News [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 3,5-Difluoropyridine Synthesis & Functionalization
[1]
Status: Operational Ticket ID: F-PYR-35-PROTECT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
System Overview: The Stability Paradox
Welcome to the technical guide for handling 3,5-difluoropyridine . This scaffold presents a unique "stability paradox" in drug development:
-
Thermodynamic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).
-
Kinetic Instability: The electron-deficient pyridine ring, combined with the strong inductive effect (
) of two fluorine atoms, renders the ring highly susceptible to Nucleophilic Aromatic Substitution ( ) and Lithium-Halogen Exchange .
The Core Problem: "Defluorination" is rarely a random bond cleavage; it is almost always a specific, chemically driven event caused by nucleophilic attack or reductive elimination.
Module 1: Preventing Defluorination During Lithiation (C4-Functionalization)
User Scenario: I am trying to functionalize the 4-position (between the fluorines) using n-BuLi, but I am observing significant defluorination, tars, or 2-butyl-substituted byproducts.
Root Cause Analysis
The 3,5-difluoropyridine ring has two competing reactive sites for organolithium reagents:
-
The C4-Proton (Desired): Acidified by two flanking fluorine atoms (Ortho-Lithiation).
-
The C-F Bond (Undesired): Susceptible to nucleophilic attack.[1]
-
The C2-Position (Undesired): Susceptible to nucleophilic addition by the alkyl group of the base (e.g., Butyl group).
Using a nucleophilic base like n-Butyllithium (n-BuLi) often triggers a "Pyridine Dance" or direct
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Base Selection | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LiTMP is bulky and non-nucleophilic. It is too sterically hindered to attack the C-F bond or add to the C2 position, forcing it to act solely as a base for deprotonation at C4. |
| Temperature | -78°C to -90°C | Lithiated fluoropyridines are thermally unstable. Above -60°C, they can eliminate LiF to form pyridynes (benzyne-like intermediates), leading to polymerization. |
| Trapping | In-situ or Inverse Addition | If the electrophile is stable to base, add it before the LiTMP (in-situ). If not, cannulate the lithiated species into the electrophile (inverse addition) to minimize the lifetime of the reactive intermediate. |
Visual Logic: The Lithiation Decision Tree
Caption: Pathway analysis for lithiation. Green paths indicate the safe operating window using LiTMP and cryogenic temperatures to avoid defluorination.
Module 2: Preventing Hydrodefluorination (Reduction Steps)
User Scenario: I have successfully added a nitro group or an alkene to the ring. Now I need to reduce it (Hydrogenation), but the fluorine atoms are being stripped off (Hydrodefluorination).
Root Cause Analysis
Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, but it is also excellent at activating C-F bonds, especially in electron-deficient rings. The mechanism often involves:
-
Oxidative Addition: Pd inserts into the C-F bond.
-
Hydride Transfer: Surface hydrides replace the fluorine.
Troubleshooting Protocol
Q: Can I use standard Pd/C? A: Generally, NO . If you must, you need to "poison" the catalyst or modify the electronic environment.
Recommended Alternatives:
-
Acidic Media (The Proton Sponge Effect):
-
Method: Run the hydrogenation in Acetic Acid or add HCl (1-2 eq).
-
Mechanism:[2][3][4][5][6] Pyridines poison catalysts by binding strongly to the metal surface via the nitrogen lone pair. Protonating the nitrogen (
) prevents this poisoning and alters the electronics of the ring, often making the C-F bond less prone to oxidative addition by the metal [1].
-
-
Alternative Metals:
-
Platinum (Pt/C): Often less aggressive toward C-F bonds than Palladium.
-
Raney Nickel: Can be used, but requires careful monitoring.
-
Chemical Reductions (For Nitro groups): Skip catalytic hydrogenation entirely. Use Iron powder in Acetic Acid (Fe/AcOH) or SnCl2 . These methods are chemoselective for the nitro group and will not touch the C-F bond.
-
Module 3: Synthesis of the Core (Halex Reaction)
User Scenario: I am synthesizing 3,5-difluoropyridine from 3,5-dichloropyridine using KF (Halex reaction). I am seeing incomplete conversion or hydrolysis products (pyridinols).
Root Cause Analysis
The Halex (Halogen Exchange) reaction requires forcing conditions because the 3/5 positions are not strongly activated for
-
Defluorination Risk: Actually "Reverse Halex" or Hydrolysis. If water is present, the highly reactive fluorinated product reacts with water to form a pyridinol (OH replaces F).
Experimental Protocol: The "Dry" Standard
-
Solvent: Sulfolane or DMSO .[7] (Sulfolane is preferred for higher thermal stability).
-
Fluorine Source: Spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF) .
-
Catalyst: Tetraphenylphosphonium bromide (
) or 18-Crown-6 (Phase Transfer Catalyst). -
Drying (CRITICAL):
-
Mix Solvent + KF + Substrate.
-
Perform an Azeotropic Distillation with Toluene before heating to reaction temp (200°C).
-
Why? Even trace moisture (ppm levels) will hydrolyze the C-F bond at these temperatures.
-
Halex Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Black Tar / Solids | Polymerization / Decomposition | Lower temp slightly; Ensure Oxygen-free atmosphere ( |
| Peak at M-18 (GCMS) | Hydrolysis (C-OH formed) | System is wet. Repeat azeotropic drying with toluene. Use fresh KF. |
| Stalled Reaction | KF Surface Passivation | The KF surface is coated with KCl. Use CsF (higher solubility) or add a phase transfer catalyst ( |
FAQ: Rapid Response
Q: Can I use Grignard reagents (Mg) instead of Lithium?
A: Yes, via Turbo-Grignard (
Q: I need to couple an aryl group. Suzuki or Negishi? A: Negishi (Zinc) is often superior for fluorinated pyridines.
-
Protocol: Lithiate with LiTMP
Transmetalate with Pd-catalyzed coupling. -
Why: Organozinc reagents are "softer" and tolerate the fluorines better than boronic acids in basic Suzuki conditions, where base-mediated defluorination can occur.
References
-
Vertex Pharmaceuticals. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[8] Nature Communications. Link
-
Schlosser, M. (2005).[9] Ring Selective Lithiation of 3,5-Lutidine: A New Route to Heterocyclic Building Blocks. Zeitschrift für Naturforschung B. Link
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[8][10][11] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link
-
Schoch, T. D., et al. (2021).[10] Catalyst-Free Hydrodefluorination of Perfluoroarenes with NaBH4. Organic Letters.[10] Link
Sources
- 1. icheme.org [icheme.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. asianpubs.org [asianpubs.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Polar Halogenated Pyridine Alcohols
Introduction
Welcome to the Technical Support Center. As an Application Scientist, I frequently field calls regarding "the impossible separation" of halogenated pyridine alcohols (e.g., 2-chloro-3-pyridinemethanol or 5-bromo-3-pyridinol).
These molecules present a Purification Paradox :
-
The Pyridine Ring: Basic nitrogen (
~3–5 depending on halogenation) interacts strongly with acidic silanols on silica, causing severe tailing. -
The Halogen: Increases lipophilicity but introduces sensitivity to nucleophilic attack (especially at C2/C4 positions).[1]
-
The Alcohol: Increases polarity, often making the molecule too polar for standard hexane/ethyl acetate systems but too soluble in methanol for easy crystallization.[1]
This guide moves beyond standard protocols to address the specific physicochemical behaviors of this chemical class.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks on the column and co-elutes with impurities."
Diagnosis:
This is the classic "Silanol Effect."[1] Even though halogens are electron-withdrawing (lowering the basicity of the pyridine nitrogen), the nitrogen remains basic enough to protonate on the acidic surface of standard silica gel (
The Solution: The "1% Rule" & Mobile Phase Modification
You must neutralize the stationary phase or the analyte.[1]
Protocol A: Normal Phase Flash Chromatography (Silica)
-
Standard Modifiers: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both Solvent A (Weak) and Solvent B (Strong). -
Why it works: The amine modifier saturates the acidic silanol sites on the silica, effectively "blocking" them so your pyridine alcohol can interact purely via polarity.[1]
-
Warning: Do not use TEA if you plan to use Acetone as a solvent (enamine formation risk).
Protocol B: Reverse Phase (C18) Optimization
-
The pH Trap: Standard acidic mobile phases (0.1% Formic Acid) protonate the pyridine nitrogen (
). This makes the molecule highly polar/ionic, causing it to elute in the void volume (dead time).[1] -
The Fix: Use a High pH Buffer (Ammonium Bicarbonate, pH 10).
-
Mechanism: At pH 10, the pyridine is fully deprotonated (neutral). This maximizes hydrophobic interaction with the C18 chains, increasing retention and resolution.[1]
Data Summary: Mobile Phase Selection
| Mode | Mobile Phase A | Mobile Phase B | Modifier Purpose |
| NP (Silica) | DCM or Hexane (+1% TEA) | MeOH or EtOAc (+1% TEA) | Blocks acidic silanols to prevent tailing. |
| RP (C18) | 10mM | Acetonitrile | Keeps Pyridine neutral for retention. |
| RP (C18) | Water (+0.1% TFA) | Acetonitrile (+0.1% TFA) | Avoid unless using ion-pairing; causes early elution. |
Visualization: Chromatography Decision Tree
Caption: Decision logic for selecting the correct chromatographic mode and modifier based on solubility and polarity.
Module 2: Crystallization & Isolation
Issue: "My product oils out instead of crystallizing."
Diagnosis: Halogenated pyridine alcohols often have low melting points due to the disruption of crystal lattice packing by the bulky halogen.[1] "Oiling out" occurs when the compound separates as a liquid phase before it reaches the saturation point required for nucleation.[1]
The Solution: The "Dual-Solvent Displacement" Method [1]
Do not rely on simple cooling.[1] You must control the saturation point precisely using an anti-solvent.[1]
Experimental Protocol
-
Dissolution: Dissolve the crude oil in the minimum amount of Hot Isopropyl Acetate (IPAc) or Acetone .[1]
-
Why IPAc? It has a higher boiling point than EtOAc, allowing for better solubility at temperature, but is less polar than MeOH.
-
-
Seeding: Cool to room temperature. If it oils, reheat slightly to redissolve. Add a "seed crystal" if available (or scratch the glass).[1]
-
Anti-Solvent Addition: Slowly add Heptane (dropwise) until persistent turbidity is observed.
-
Aging: Stir rapidly. The turbidity signifies the "metastable zone."[1] Stop adding heptane and let the oil droplets re-dissolve or nucleate into solids.[1]
-
Final Cooling: Once solids form, cool to 0°C to maximize yield.
Solvent Systems Table
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Notes |
| Methanol | Water | Good for highly polar alcohols. Slow addition is key. |
| Ethyl Acetate | Heptane | Standard.[1][2] If oiling occurs, switch to IPAc/Heptane. |
| DCM | MTBE | Good for chlorinated pyridines.[1] MTBE is a mild anti-solvent.[1] |
Visualization: Recrystallization Workflow
Caption: Workflow to mitigate "oiling out" during recrystallization of low-melting pyridine derivatives.
Module 3: Chemical Stability & Cleanup
Issue: "I see a new impurity forming during evaporation."
Diagnosis:
-
Halogen Exchange: If you used HCl or heating with nucleophilic solvents, the halogen (especially if at the 2 or 4 position) may have been displaced (e.g.,
). -
Metal Contamination: If the pyridine was synthesized via cross-coupling (Suzuki/Buchwald), residual Palladium coordinates to the pyridine nitrogen, carrying over into the product and affecting color/stability.[1]
The Solution: Scavenging & Gentle Handling
Protocol: Metal Scavenging
Before crystallization, treat your organic solution with Thiol-functionalized Silica (Si-Thiol) .
-
Dissolve crude in EtOAc/THF.[1]
-
Add Si-Thiol (50 wt% relative to crude).
-
Stir at 40°C for 30 mins.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone as a solvent for 2-amino-3-halo-pyridine alcohols? A: Avoid it. Primary amines on the pyridine ring can react with acetone to form imines (Schiff bases), especially under slightly acidic conditions (like silica gel). Use Ethyl Acetate or MeOH instead.[1]
Q: My compound is water-soluble. How do I extract it? A: Halogenated pyridine alcohols are amphiphilic.[1]
-
Salting Out: Saturate the aqueous layer with NaCl.[1]
-
pH Adjustment: Ensure the pH is roughly 7–8 (neutral). If too acidic, it's protonated (
); if too basic, the alcohol might deprotonate (alkoxide) or the halogen might hydrolyze. -
Solvent: Use 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol . These extract polar heterocycles much better than EtOAc.[1]
Q: Why does my NMR show broad peaks after purification?
A: This is likely due to dynamic protonation .[1] If you used a modifier (TEA) and didn't remove it fully, or if the solvent is slightly acidic (
-
Fix: Add a drop of
(to exchange exchangeable protons) or solid to the NMR tube to force the free base form.[1]
References
-
Biotage. (2023).[2][3] When should I use a pH modifier in flash column chromatography gradient? Retrieved from
-
Reich, H. J. (2022). pKa Data Compiled by R. Williams.[1][4] Organic Chemistry Data.[1][5] Retrieved from
-
BenchChem. (2025).[6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines.[1] Org.[1][4][7][8][9][10] Synth. 2024, 101, 524–541.[8] Retrieved from
-
Thermo Scientific. (n.d.). 2-Chloro-3-pyridinemethanol Product Specifications. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of (2-Bromo-3,5-difluoropyridin-4-yl)methanol Under Basic Conditions
A Note from the Senior Application Scientist
Welcome to the technical support guide for (2-Bromo-3,5-difluoropyridin-4-yl)methanol. As a highly functionalized building block, this reagent is invaluable in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its structural features—a labile 2-bromo substituent activated by electron-withdrawing fluorine atoms, and a nucleophilic primary alcohol—present unique stability challenges, particularly in the presence of bases.
This guide is designed to provide you with a deep, mechanistic understanding of the potential issues and to offer field-proven strategies to mitigate them. We will move beyond simple procedural steps to explain the chemical causality behind our recommendations, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What are the primary decomposition pathways for (2-Bromo-3,5-difluoropyridin-4-yl)methanol under basic conditions?
A1: There are two principal, competing degradation pathways that must be controlled:
-
Intramolecular SNAr (Cyclization): The primary hydroxyl group can be deprotonated by a base to form a pendant alkoxide. This alkoxide is a potent intramolecular nucleophile that can attack the C2 position of the pyridine ring, displacing the bromide to form a stable, fused furo[3,4-b]pyridine ring system. This is often the most significant and irreversible decomposition pathway.
-
Intermolecular SNAr (Substitution/Hydrolysis): The pyridine ring is highly electron-deficient due to the two fluorine atoms and the ring nitrogen. This makes the 2-bromo group susceptible to displacement by external nucleophiles. In the presence of hydroxide or other nucleophilic bases, this can lead to the formation of the corresponding 2-pyridone derivative[1]. If other nucleophiles (e.g., amines) are present, substitution with those species can occur.
Q2: How do the 3,5-difluoro substituents influence the molecule's stability?
A2: The two fluorine atoms are powerful electron-withdrawing groups. Their presence significantly lowers the electron density of the pyridine ring. This has a dual effect:
-
It increases the lability of the 2-bromo group, making it a better leaving group for both intramolecular and intermolecular nucleophilic aromatic substitution (SNAr) reactions[2].
-
It increases the acidity of the pyridine ring protons, though the most critical acidic site remains the hydroxyl proton.
Essentially, the fluorine atoms "activate" the molecule, making it more reactive and thus more prone to degradation under basic conditions compared to a non-fluorinated analogue.
Q3: I need to perform a reaction using a base. What is the general principle for selecting a suitable base to minimize degradation?
A3: The key is to select a base that is sufficiently strong to perform its intended role in the reaction (e.g., deprotonate a nucleophile in a coupling reaction) but minimizes the deprotonation of the substrate's hydroxyl group. The hierarchy of preference is generally:
Weak, Non-Nucleophilic Inorganic Bases > Bulky, Non-Nucleophilic Organic Bases > Strong Bases.
Avoid strong, small alkoxides (e.g., NaOMe, NaOEt) and hydroxides (NaOH, KOH) whenever possible, as they present the highest risk for both rapid deprotonation leading to cyclization and direct intermolecular substitution.
Part 2: Troubleshooting Guide - Common Experimental Scenarios
This section addresses specific issues you may encounter in the lab.
Scenario 1: My starting material is consumed, but I see little to no desired product. LC-MS analysis shows a major peak with a mass corresponding to the loss of HBr (M - 81).
-
Likely Cause: Intramolecular cyclization. The observed mass loss (HBr) is the classic signature of the formation of the 7-bromo-5-fluoro-1,3-dihydrofuro[3,4-b]pyridine derivative.
-
Troubleshooting & Validation:
-
Lower the Temperature: The rate of intramolecular cyclization is highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can dramatically favor the desired intermolecular reaction.
-
Re-evaluate Your Base: Switch to a weaker, less-soluble base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases create a lower concentration of the reactive alkoxide at any given moment, suppressing the intramolecular pathway.
-
Implement a Protecting Group Strategy: This is the most robust solution. By protecting the hydroxyl group, you completely remove the intramolecular nucleophile. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice as it is stable to many reaction conditions and can be easily removed later. See Protocol 1 for a detailed procedure.
-
Scenario 2: My reaction is sluggish, and upon heating, I observe a new, more polar spot on TLC and a mass in the LC-MS corresponding to the replacement of Br with OH (M - Br + OH).
-
Likely Cause: Hydrolysis to the 2-pyridone. This occurs when the reaction is heated in the presence of water and a base. Many inorganic bases (e.g., K₂CO₃) can be hygroscopic.
-
Troubleshooting & Validation:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use freshly opened or dried bases. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: The choice of solvent can impact catalyst stability and reaction outcomes[3]. Aprotic solvents like dioxane, toluene, or THF are generally preferred over protic solvents.
-
Base Selection: If hydrolysis is a persistent issue, consider using a non-aqueous base system, such as an organic amine (e.g., DIPEA, DBU) if compatible with your desired reaction.
-
Visualizing the Degradation Pathways
The following diagram illustrates the critical choice point for the deprotonated intermediate.
Caption: Primary degradation pathways under basic conditions.
Part 3: Recommended Protocols & Data
Protocol 1: Hydroxyl Protection with TBDMS-Cl
This protocol provides a robust method to prevent intramolecular cyclization before subjecting the molecule to basic conditions.
Materials:
-
(2-Bromo-3,5-difluoropyridin-4-yl)methanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve (2-Bromo-3,5-difluoropyridin-4-yl)methanol in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting TBDMS-protected compound can typically be used in the next step without further purification.
Table 1: Base Selection Guide for Reactions with (2-Bromo-3,5-difluoropyridin-4-yl)methanol
| Base Category | Examples | Risk of Degradation | Recommended Use Cases & Comments |
| Strong, Non-Nucleophilic | NaH, KH, LiHMDS | HIGH | Not Recommended. Will rapidly and quantitatively form the alkoxide, leading to cyclization. |
| Alkoxides | NaOtBu, KOtBu | HIGH | High Risk. While used in some cross-coupling reactions, the risk of side reactions is significant. Use at low temperatures only if absolutely necessary. |
| Hydroxides | NaOH, KOH, LiOH | HIGH | High Risk. Promotes both cyclization (via deprotonation) and hydrolysis to the 2-pyridone. Avoid unless hydrolysis is the desired outcome. |
| Carbonates | K₂CO₃, Cs₂CO₃ | LOW to MEDIUM | Often the Best Choice. Insoluble in many organic solvents, leading to a low equilibrium concentration of the alkoxide. Cs₂CO₃ is more soluble and basic than K₂CO₃. Ensure the base is anhydrous. |
| Phosphates | K₃PO₄ | MEDIUM | Commonly used in palladium-catalyzed cross-coupling reactions[4]. It is stronger than carbonates, so temperature control is still important. |
| Organic Amines | DIPEA, Et₃N, DBU | LOW | Excellent for acid scavenging. Generally not strong enough to significantly deprotonate the alcohol. Ideal for reactions where a soluble, non-nucleophilic base is needed. |
Troubleshooting Workflow
This decision tree can guide your response to a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting common issues.
References
-
Bunescu, A., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(12), 3229. Available from: [Link]
-
ResearchGate. (n.d.). Goldberg reactions of 2-halopyridines with secondary amides and lactams. Available from: [Link]
-
Request PDF. (n.d.). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. Available from: [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? European Journal of Organic Chemistry, 2013(28), 6435-6444. Available from: [Link]
-
Gagnon, A., & Wipf, P. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. Available from: [Link]
Sources
Resolving solubility issues of fluorinated pyridines in organic synthesis
Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: FP-SOL-2024[1]
Welcome to the Fluorinated Heterocycle Support Center
You are likely here because you have encountered the "Brick Dust" phenomenon. Fluorinated pyridines are deceptive; they appear structurally simple but possess high crystal lattice energies and unique lipophilicities that defy standard solubility rules.[1]
This guide is not a textbook. It is a troubleshooting interface designed to resolve specific failure modes caused by the solubility and reactivity profiles of fluorinated pyridine derivatives.[1]
Module 1: The Solubility Matrix
User Issue: "My starting material is insoluble in THF, DCM, and Toluene. I cannot initiate the reaction."
Root Cause Analysis: Fluorine is the most electronegative element, creating strong C-F dipoles.[1] However, it has very low polarizability.[1] In polyfluorinated pyridines, this creates a "fluorous" character that repels standard organic solvents.[1] Furthermore, regiochemistry matters: 2-fluoropyridines often exhibit higher lattice energies due to efficient dipole alignment in the crystal structure compared to their 3-fluoro counterparts.[1]
The Solution: Hybrid Solvents Stop trying to force solubility with heat in DCM.[1] You need a "hybrid" solvent that bridges the gap between organic and fluorous domains.[1]
Recommended Solvent: Trifluorotoluene (PhCF3)
Also known as
| Property | Dichloromethane (DCM) | Trifluorotoluene (PhCF3) | Benefit of PhCF3 |
| Boiling Point | 40°C | 102°C | Allows high-temp reactions without pressure vessels.[1] |
| Density | 1.33 g/mL | 1.19 g/mL | Distinct phase separation from water (heavier than water).[1] |
| Polarity | Moderate | Hybrid | Dissolves both standard organics and fluorinated substrates.[1] |
| Stability | Labile to strong bases | High | Compatible with radical and basic conditions.[1] |
Protocol 1.0: The "Hybrid" Solvent Switch
-
Screening: Place 50 mg of substrate in a vial. Add Trifluorotoluene (not Toluene) dropwise.[1]
-
Assessment: If solubility is achieved <10 volumes, proceed.
-
Co-solvent: If insoluble, add HFIP (Hexafluoroisopropanol) (5-10% v/v).[1] HFIP disrupts aggregation via strong hydrogen bond donation to the pyridine nitrogen.[1]
Module 2: Troubleshooting Reactions
User Issue: "My
Root Cause Analysis:
Nucleophilic Aromatic Substitution (
-
Precipitation: As the reaction proceeds, the leaving group salt (e.g., KF or byproduct salts) precipitates, coating the unreacted fluoropyridine and stopping mass transfer.
-
Polarity Mismatch: The transition state is highly polar.[1] If you use non-polar solvents (Toluene) to dissolve the lipophilic starting material, you destabilize the transition state, slowing the rate.
The Solution: Phase Transfer Catalysis (PTC) or Dipolar Switching
Workflow Visualization:
Optimization
Caption: Decision tree for rescuing stalled
Protocol 2.0: The PTC Rescue Method Use when the substrate requires non-polar solvents but the mechanism requires polarity.
-
Solvent: Use PhCF3 or Anisole .[1]
-
Catalyst: Add Tetrabutylammonium chloride (
) or Tetraphenylphosphonium chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) at 5-10 mol%.-
Note:
is more thermally stable thanngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> if T > 130°C is required.
-
-
Base: Use anhydrous finely ground Potassium Fluoride (spray-dried) or
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanism: The PTC transports the anionic nucleophile into the organic phase and helps solubilize the Meisenheimer intermediate.
Module 3: Palladium-Catalyzed Cross-Coupling
User Issue: "Suzuki coupling fails. The catalyst turns black (precipitates) immediately."
Root Cause Analysis:
-
Slow Oxidative Addition: Electron-deficient fluorinated pyridines are deactivated towards oxidative addition if the catalyst system isn't electron-rich enough.[1]
-
Catalyst Aggregation: If the fluorinated substrate has poor solubility, the active Pd(0) species cannot find the substrate and aggregates into inactive Pd-black.[1]
-
Unstable Boronates: 2-fluoropyridine-3-boronic acids are notoriously unstable (protodeboronation).[1]
The Solution: Specialized Ligands & Sulfinate Partners
Protocol 3.0: The "Bulky" Ligand System
Standard
-
Pre-catalyst: Use Pd(OAc)2 or G3-Palladacycles .[1]
-
Solvent System: 1,4-Dioxane / Water (4:1) .[1] The water is critical to solubilize the inorganic base and boronate, while Dioxane solvates the fluoropyridine.
Alternative: Pyridine Sulfinates If the boronic acid is the failure point (due to instability), switch to Pyridine Sulfinates .[3] They are solid, stable, and highly soluble in polar media.[1]
| Component | Standard Suzuki | Recommended for Fluoropyridines |
| Coupling Partner | Boronic Acid / Ester | Lithium Pyridine Sulfinate |
| Catalyst | Pd-G3-XPhos | |
| Base | ||
| Solvent | Toluene/EtOH | DMSO or Dioxane/H2O |
Module 4: FAQ & Quick Reference
Q: Can I use HFIP as a solvent for nucleophilic attacks?
A: Caution. HFIP is slightly acidic (
Q: How do I remove PhCF3 during workup? A: It boils at 102°C. It can be removed by rotary evaporation, but it requires a slightly stronger vacuum or higher bath temperature than Toluene.[1] Alternatively, because it is immiscible with water and heavy (d=1.19), you can wash the reaction mixture with water directly; the PhCF3 will be the bottom layer (unlike Toluene/Ether).
Q: My product is an oil but should be a solid. How do I crystallize it? A: Fluorinated pyridines often "oil out."[1]
-
Dissolve the oil in a minimum amount of warm PhCF3 .
-
Add Hexanes or Pentane dropwise until cloudy.
-
Cool slowly to -20°C. The fluorine-fluorine interactions often trigger crystallization better in fluorinated/hydrocarbon mixtures than in Ether/Alcohol mixtures.[1]
References
-
Ogawa, A.; Curran, D. P. (1997).[1] "Benzotrifluoride: A Useful Alternative Solvent for Organic Synthesis Reactions."[1][4] Journal of Organic Chemistry.
-
Fier, P. S.; Hartwig, J. F. (2013).[1] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. [1]
-
Markovic, T. et al. (2017).[1] "Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science.
-
Organic Syntheses. (2017). "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Org.[1][5][6][7][8][9] Synth. 94, 46-53.[1][9]
-
BenchChem. (2025).[1][10] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. webqc.org [webqc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Protodebromination in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of protodebromination. Our goal is to provide you with a deep, mechanism-driven understanding and actionable troubleshooting strategies to enhance your reaction yields and simplify product purification.
Introduction: The Challenge of Protodebromination
In the world of palladium-catalyzed cross-coupling, the formation of a carbon-carbon or carbon-heteroatom bond is the celebrated main event. However, a frequent and unwelcome guest at this synthetic party is the protodebromination (or hydrodehalogenation) byproduct. This occurs when the aryl bromide starting material is converted into a simple arene by replacing the bromine atom with a hydrogen atom.[1] This side reaction not only consumes valuable starting material, reducing the overall yield, but it also introduces a byproduct that can be difficult to separate from the desired product, complicating downstream processing.[1]
This guide will walk you through the mechanistic origins of this side reaction and provide a series of troubleshooting steps and proactive strategies in a direct question-and-answer format to help you regain control of your reaction outcomes.
Section 1: Understanding the Mechanism
Q1: What is protodebromination, and what are the primary mechanistic pathways?
A: Protodebromination is a reductive cleavage of the C–Br bond, replacing it with a C–H bond. In the context of a Pd-catalyzed cycle, this is an "off-cycle" process that competes with the desired productive pathway (e.g., transmetalation in Suzuki coupling or olefin insertion in Heck coupling).
There are several potential sources for the hydride (H⁻) or proton (H⁺)/electron pair that leads to this outcome:
-
From Solvent or Reagents: Protic solvents (water, alcohols), certain bases (like triethylamine), or even impurities can serve as hydride donors.[1]
-
β-Hydride Elimination: In Heck reactions, if the organopalladium intermediate can undergo β-hydride elimination, the resulting palladium hydride species (LₙPd-H) can reductively eliminate with the aryl group.
-
From the Coupling Partner: In Suzuki reactions, the boronic acid itself or its derivatives can, under certain conditions, facilitate a pathway that results in protonolysis of the C-Pd bond.
The general catalytic cycle and the point of divergence for protodebromination are illustrated below. The key is that after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a crossroads. For a successful cross-coupling, it must proceed through transmetalation or migratory insertion. For protodebromination, it is intercepted by a hydride source, leading to an Ar-Pd(II)-H intermediate which then reductively eliminates the undesired arene.
Caption: General Pd-catalytic cycle showing the desired pathway (solid arrows) and the competing protodebromination pathway (dashed arrows).
Section 2: Troubleshooting Guide
Problem 1: My reaction shows high levels of the Ar-H byproduct. Where do I start?
Q2: I've run my Suzuki/Heck/Sonogashira coupling and LC-MS analysis shows a major peak corresponding to the protodebrominated starting material. What are the most common culprits?
A: When faced with significant protodebromination, a systematic approach is key. The most common sources of this problem are related to the reaction environment and reagents. Here is a workflow to diagnose the issue:
Caption: A step-by-step workflow for troubleshooting protodebromination.
Detailed Breakdown:
-
Water and Protic Impurities: Water is a very common proton source. Even "anhydrous" solvents can contain significant amounts of water. Bases like K₂CO₃ can be hygroscopic.
-
Action: Use freshly distilled or commercially available anhydrous solvents. If possible, dry your base in an oven before use. Ensure all glassware is rigorously flame-dried under vacuum or inert gas.[2]
-
-
Choice of Base: The base plays a critical role. Strong bases can sometimes promote side reactions.[1] In Heck couplings, amine bases like triethylamine can act as hydride donors.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodebromination, sometimes more than the desired coupling reaction.[1]
-
Action: Try running the reaction at a lower temperature. If the reaction becomes too sluggish, you may need to screen for a more active catalyst system (palladium source + ligand) that operates efficiently at milder conditions.[4]
-
Problem 2: The issue persists after basic troubleshooting. Could my ligand be the problem?
Q3: How does the phosphine ligand influence protodebromination, and how do I choose a better one?
A: The ligand is arguably the most powerful lever you can pull to control the outcome of a cross-coupling reaction. Its steric and electronic properties directly influence the stability and reactivity of the palladium center.
The Bulky Ligand Paradox: It is a common strategy to use bulky, electron-rich phosphine ligands (e.g., t-butylphosphines, some Buchwald ligands) to promote the difficult oxidative addition step and facilitate the final reductive elimination.[5] However, recent research has shown that these very same bulky ligands can paradoxically accelerate palladium-catalyzed protodeboronation in Suzuki couplings.[6][7][8]
Mechanism: Bulky ligands can create a sterically crowded environment around the palladium center that favors the formation of a reactive intermediate prone to protonolysis by water, competing directly with the desired transmetalation step.[7] In essence, while you are trying to speed up the good reaction, you may be speeding up the bad one even more.
| Ligand Type | General Characteristics | Propensity for Protodebromination | Recommended Action |
| Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) | High activity, good for challenging substrates. | High. Can paradoxically promote protodebromination by accelerating the side reaction pathway.[6][7][8] | Use with caution. If high protodebromination is observed, switch to a less sterically demanding ligand. |
| Less Bulky / Less Donating Phosphines (e.g., PPh₃, P(o-tolyl)₃) | Classic ligands, generally lower activity. | Lower. These ligands are less likely to promote the specific intermediates that lead to protodebromination.[1][7] | A good starting point for optimization or if bulky ligands fail. May require higher temperatures. |
| Bidentate (Chelating) Ligands (e.g., dppf, Xantphos) | Offer greater stability to the catalytic species. | Variable, often Lower. The defined bite angle can disfavor pathways leading to protodebromination. Pd(dppf)Cl₂ is a robust and often reliable choice.[9] | Excellent alternative to screen. Provides a different coordination environment around the palladium. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Very strong electron donors, highly active. | Generally Lower. These can be highly effective and stable catalysts that often avoid the protodebromination issue seen with some bulky phosphines.[10][11] | A powerful option for difficult couplings where phosphine ligands are problematic. |
Actionable Advice: If you suspect your bulky ligand is the culprit, systematically screen other ligand classes. A good screening set would include PPh₃ (as a baseline), dppf (bidentate), and an NHC-based catalyst.
Section 3: Proactive Strategies & Best Practices
Q4: How can I design my experiment from the outset to avoid protodebromination?
A: A proactive approach based on understanding the substrate and reaction type is most effective.
-
Substrate Considerations:
-
Electron-Poor Aryl Bromides: These are generally more reactive towards oxidative addition and less prone to protodebromination. Standard conditions often work well.
-
Electron-Rich Aryl Bromides: Oxidative addition is slower, giving more time for side reactions. For these substrates, using a highly active catalyst system (e.g., with an NHC or a carefully chosen bulky phosphine ligand) at the lowest possible temperature is crucial.[5]
-
Substrates with Acidic Protons: For substrates like indoles or phenols, the acidic N-H or O-H proton can interfere with the catalytic cycle.[9] Protecting these functional groups (e.g., with a Boc or SEM group) is often the most effective strategy to prevent debromination.[9]
-
-
For Suzuki-Miyaura Couplings - Protect Your Boronic Acid:
-
Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation, which is a related and equally problematic side reaction.[5] This depletes the coupling partner.
-
Strategy: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[3][5] MIDA boronates are particularly useful as they participate in a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[3][12]
-
Protocol: Diagnostic Reaction to Test for Protodebromination
This protocol allows you to test the stability of your aryl bromide under catalytic conditions without the second coupling partner. A high conversion to the Ar-H byproduct here is a clear red flag that your conditions are promoting protodebromination.
Objective: To quantify the extent of protodebromination of an aryl bromide under proposed reaction conditions.
Materials:
-
Aryl Bromide (Ar-Br)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (the one you intend to use)
-
Base (the one you intend to use)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Internal Standard (e.g., Dodecane, Biphenyl) for GC or LC-MS analysis
-
Reaction vessel (e.g., flame-dried Schlenk tube)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the internal standard (1.0 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., 2 mol % Pd) and the ligand (e.g., 4 mol % for monophosphine) in a small amount of the reaction solvent. Let it stir for 10-15 minutes.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction Assembly: Add the degassed solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Execution: Heat the reaction mixture to your planned reaction temperature and stir.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h). Quench each aliquot with a small amount of saturated NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-MS or LC-MS. Quantify the ratio of remaining Ar-Br to the formed Ar-H byproduct relative to the internal standard.
Interpretation: If you observe more than 5-10% formation of the Ar-H byproduct, your conditions are highly susceptible to protodebromination, and you should implement the troubleshooting strategies outlined in this guide before attempting the actual cross-coupling reaction.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]
-
University of Bristol. (2010, December 15). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Krische, M. J., et al. (2025, October 23). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
ACS Publications. (2004, April 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. Retrieved from [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Retrieved from [Link]
-
PubMed. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
-
ScienceDirect. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
PMC. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]
-
PMC. (n.d.). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Regioselectivity Control in Substitution Reactions of 3,5-Difluoropyridines
Welcome to the technical support center for controlling regioselectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3,5-difluoropyridines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for navigating the complexities of these reactions. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and regioselectivity of 3,5-difluoropyridine.
Q1: Why does nucleophilic aromatic substitution (SNAr) readily occur on 3,5-difluoropyridine?
A1: Aromatic rings are typically nucleophilic, but SNAr reactions are favorable on electron-poor (π-deficient) aromatic systems.[1] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The two fluorine atoms on the 3,5-difluoropyridine ring act as strong electron-withdrawing groups, further decreasing the electron density of the ring and making it highly susceptible to attack by nucleophiles.[1][2] This activation allows the reaction to proceed under relatively mild conditions.[3]
Q2: What is the general mechanism for an SNAr reaction on 3,5-difluoropyridine?
A2: The reaction follows a two-step addition-elimination mechanism.[3][4]
-
Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in SNAr reactions.[2] The formation of the Meisenheimer complex is typically the rate-determining step.[1]
Q3: Which positions on the 3,5-difluoropyridine ring are most reactive and why?
A3: In 3,5-difluoropyridine, the C-2, C-4, and C-6 positions are activated towards nucleophilic attack. However, due to the symmetrical nature of the starting material, substitution can only occur at the fluorine-bearing C-3 or C-5 positions. The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][5] Attack at positions ortho or para to the ring nitrogen allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a highly stabilizing interaction.[5] In 3,5-difluoropyridine, neither the C-3 nor the C-5 position is directly ortho or para to the nitrogen. Therefore, regioselectivity is governed by a more subtle interplay of electronic and steric factors.
Q4: What are the key factors that control regioselectivity in these reactions?
A4: The outcome of the substitution is a delicate balance of several factors:
-
The Nucleophile: The nature of the nucleophile (e.g., O-, N-, S-based; hard vs. soft; sterically hindered vs. unhindered) is critical.
-
The Solvent: Solvent properties, particularly the ability to act as a hydrogen-bond acceptor, can dramatically influence which regioisomer is favored.[6]
-
Reaction Temperature: Temperature can affect the kinetic vs. thermodynamic control of the reaction, sometimes altering the product ratio.[7][8]
-
The Base: The choice and stoichiometry of the base can impact the nucleophilicity of the attacking species.[4]
Troubleshooting Guide
This section provides solutions to specific issues encountered during experiments.
Issue 1: Poor or incorrect regioselectivity with O- or N-nucleophiles.
Q: My reaction with an alcohol or amine is giving a mixture of 3- and 5-substituted products, or is favoring the undesired isomer. How can I improve selectivity?
A: This is a common and critical challenge. The regioselectivity is highly dependent on the solvent system due to its ability to stabilize the transition state of the reaction.
Probable Cause & The Science Behind the Solution: The regioselectivity in these systems can often be correlated with the solvent's hydrogen-bond accepting ability, described by the Kamlet-Taft solvatochromic parameter, β.[6]
-
Low-β Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents are poor hydrogen-bond acceptors. In such media, intramolecular hydrogen bonding between a suitable nucleophile (like a primary or secondary amine) and the pyridine nitrogen can occur. This stabilizes the transition state leading to substitution at the position ortho to the nitrogen (C-2/C-6 if a leaving group were present). In the case of 3,5-difluoropyridine, this effect is less direct but can still influence the electronic landscape. More importantly, non-polar aprotic solvents generally favor kinetic control.
-
High-β Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are strong hydrogen-bond acceptors. They will solvate the nucleophile and the pyridine ring effectively, disrupting any potential intramolecular hydrogen bonding. This change in solvation can switch the preferred site of attack.[6] For instance, in a related dichloropyridine system, switching from DCM (β = 0.10) to DMSO (β = 0.76) inverted the regioselectivity from 16:1 to 2:1.[6]
Actionable Solutions:
-
Solvent Screening: Perform a solvent screen to determine the optimal medium for your specific nucleophile. This is the most powerful tool at your disposal for controlling regioselectivity.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable product.[7]
-
Change the Nucleophile's Counter-ion: If using an alkoxide, the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence aggregation and reactivity, which may have a subtle effect on selectivity.
Issue 2: Low or no product yield.
Q: I have set up my SNAr reaction, but after the specified time, I see only starting material or a complex mixture in my analysis (TLC/LC-MS).
A: A failed reaction can often be traced back to the integrity of the reagents and the reaction environment. SNAr reactions, especially those employing strong bases, are sensitive to atmospheric conditions.
Probable Causes & Actionable Solutions:
| Possible Cause | Troubleshooting Step & Explanation |
| Inactive Nucleophile | Solution: If using a weak nucleophile (e.g., an alcohol), ensure a strong, non-nucleophilic base (like KOtBu or NaH) is used to deprotonate it in situ.[3] The stoichiometry of the base is crucial; use at least one equivalent. For very weak nucleophiles, prior deprotonation before adding the pyridine substrate may be necessary.[4] |
| Presence of Water | Solution: Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).[3] Water will quench strong bases and can react with the electrophilic pyridine ring under certain conditions, leading to undesired hydroxypyridine byproducts.[9] |
| Inappropriate Base | Solution: The base must be strong enough to deprotonate the nucleophile but should not react with the substrate or product. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective and easier to handle for moderately acidic nucleophiles (phenols, amines).[3] For alcohols, stronger bases like NaH or KOtBu are required.[3] |
| Product is Water-Soluble | Solution: After aqueous workup, your product may be in the aqueous layer, especially if it contains polar functional groups.[10] Before discarding the aqueous layer, extract it multiple times with a suitable organic solvent or analyze it directly by LC-MS. |
Issue 3: Formation of di-substituted byproducts.
Q: I am trying to perform a mono-substitution, but I am observing significant amounts of the di-substituted product.
A: This indicates that the mono-substituted product is reactive enough to undergo a second SNAr reaction under the reaction conditions.
Probable Causes & Actionable Solutions:
-
Stoichiometry: The most common cause is using an excess of the nucleophile and/or base.
-
Solution: Carefully control the stoichiometry. Use 1.0 equivalent of the 3,5-difluoropyridine and 1.0-1.2 equivalents of the nucleophile. Add the nucleophile slowly to the reaction mixture to avoid local high concentrations.
-
-
Reaction Time/Temperature: The second substitution may be slower than the first.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product. Running the reaction at a lower temperature can also increase the selectivity for mono-substitution.
-
-
Solvent Effects: Certain solvents can promote di-substitution.
-
Solution: A study on a related 2,6-difluoropyridine system showed that THF favored mono-etherification, while DMF promoted bis-etherification.[11] This solvent-dependent selectivity can be exploited. If you are getting di-substitution in a polar aprotic solvent like DMF, consider switching to a less polar one like THF.[11]
-
Experimental Protocols
The following is a representative protocol for the SNAr of 3,5-difluoropyridine with an amine nucleophile. Note: This is a general guideline and may require optimization for your specific substrate.
Protocol: Synthesis of 3-Fluoro-5-morpholinopyridine
Materials:
-
3,5-Difluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Phosphate (K₃PO₄, 1.5 eq)
-
Anhydrous tert-Amyl alcohol (to achieve ~0.2 M concentration)
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 eq).[3]
-
Reagent Addition: Add the anhydrous tert-amyl alcohol, followed by 3,5-difluoropyridine (1.0 eq) and morpholine (1.2 eq).[3]
-
Reaction: Stir the reaction mixture and heat it to 110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).[3]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-fluoro-5-morpholinopyridine.[3]
References
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3,5-Difluorotoluene.
- WordPress. (2026, February 7). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PubMed. (2013, May 17). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity.
- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- PubMed. (2010, November 19). Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent degradation of (2-Bromo-3,5-difluoropyridin-4-yl)methanol
Topic: Storage Conditions & Stability Maintenance
Document ID: TSC-BPF-004 | Version: 2.1 | Status: Active
Part 1: The "Golden Standard" Storage Protocol
For immediate implementation upon receipt of CAS 2306265-44-9.
As a Senior Application Scientist, I define the following protocol not merely as "safe," but as optimal for preserving the stereoelectronic integrity of the pyridine ring and the oxidation state of the hydroxymethyl group.
Quick Reference Card
| Parameter | Specification | Criticality |
| Temperature | +2°C to +8°C (Refrigerator) | High |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical |
| Light Exposure | Dark / Amber Vial | High |
| Container | Borosilicate Glass with Teflon-lined cap | Medium |
| Desiccation | Required (Store in desiccator) | High |
| Long-Term (>3 mo) | -20°C (Freezer) | Optional |
Step-by-Step Handling Workflow
-
Equilibration: Do not open the vial immediately upon removal from cold storage. Allow the container to reach room temperature (approx. 30 mins) to prevent condensation of atmospheric moisture onto the hygroscopic surface.
-
Aliquot Strategy: If the compound will be used over multiple sessions, divide the bulk material into single-use aliquots inside a glovebox or glove bag under inert atmosphere.
-
Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment vessel (e.g., a jar with Drierite) to ensure a moisture barrier.
Part 2: Technical Deep Dive & Degradation Mechanisms
Why do we insist on these specific conditions? The stability profile of (2-Bromo-3,5-difluoropyridin-4-yl)methanol is dictated by three competing degradation pathways inherent to its functional groups.
Nucleophilic Aromatic Substitution ( )
The 3,5-difluoro substitution pattern creates a highly electron-deficient pyridine ring. The carbons attached to the fluorines are susceptible to nucleophilic attack, particularly by water (hydrolysis) or hydroxide ions.
-
Risk: Moisture ingress leads to the displacement of a fluoride ion by a hydroxyl group, releasing Hydrogen Fluoride (HF) and forming a pyridinol impurity.
-
Prevention: Desiccated storage is non-negotiable to prevent autocatalytic acidic degradation.
Oxidative Dehydrogenation
The hydroxymethyl group at the C4 position is a primary alcohol. While pyridines are generally robust, the electron-withdrawing nature of the halogenated ring can activate the benzylic-like protons, making the alcohol susceptible to oxidation.
-
Risk: Conversion to the corresponding Pyridine-4-carbaldehyde or Carboxylic acid .
-
Prevention: Storing under Argon displaces oxygen and halts this radical-mediated pathway.
Photolytic Dehalogenation
Carbon-Bromine (C-Br) bonds are weaker than C-F or C-H bonds and are photosensitive.
-
Risk: UV/Visible light can homolytically cleave the C-Br bond, generating reactive radicals that lead to dimerization or hydro-dehalogenation (loss of Bromine).
-
Prevention: Amber glass blocks high-energy wavelengths responsible for this cleavage.
Part 3: Visualizations
Figure 1: Optimal Storage Workflow
A logical flow to ensure sample integrity from receipt to long-term banking.
Caption: Workflow for handling hygroscopic halogenated pyridines to minimize moisture and oxygen exposure.
Figure 2: Degradation Pathways
The chemical consequences of improper storage.
Caption: Primary degradation routes: Oxidation (Air), Hydrolysis (Moisture), and Photolysis (Light).
Part 4: Troubleshooting & FAQs
Q1: The compound has turned from off-white to a slight yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation or minor photolysis. Pyridine N-oxides or trace bromine liberation can cause yellowing.
-
Action: Check purity via LC-MS or H-NMR. If purity is >95%, it is likely usable for general synthesis but may require re-purification (silica plug filtration) for sensitive catalytic steps.
-
Prevention: Ensure the next batch is stored in amber vials under Argon.
Q2: I see "fuming" when I open the bottle. What is happening?
-
Diagnosis: Critical Failure. This suggests significant hydrolysis has occurred, releasing Hydrogen Fluoride (HF) gas. The "fume" is HF reacting with moist air.
-
Action: Do not use. Close the vial immediately. Dispose of it as hazardous halogenated waste. The compound has degraded into a pyridinol and HF.
Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?
-
Guidance: Generally, No for long-term storage.
-
Methanol: Can undergo transesterification or nucleophilic attack at the fluorinated positions over time.
-
DMSO: Is hygroscopic and can act as an oxidant (Swern-type conditions) under certain catalytic impurities.
-
-
Recommendation: Store as a neat solid. If solution storage is mandatory, use anhydrous THF or DCM, store at -20°C, and use within 1 week.
Q4: Why does the protocol recommend 2-8°C instead of -20°C for short term?
-
Reasoning: Frequent freeze-thaw cycles introduce more moisture (via condensation) than the thermal stability benefits gained by the lower temperature. For daily/weekly use, the fridge (2-8°C) minimizes condensation risks while sufficiently slowing reaction kinetics.
Part 5: References
-
National Institutes of Health (NIH). (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.[1] PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2025).[2] Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Stability Assessments. Retrieved from [Link]
Sources
Validation & Comparative
HPLC retention time comparison for fluorinated pyridine isomers
Executive Summary
The Challenge: Separating fluorinated pyridine isomers (2-fluoro-, 3-fluoro-, and 4-fluoropyridine) is a classic chromatographic challenge. These regioisomers possess similar hydrophobicity and molecular weight, leading to co-elution on standard alkyl phases. Furthermore, the basic nitrogen atom induces peak tailing due to secondary silanol interactions.
The Solution: While C18 columns are the industry standard, Pentafluorophenyl (PFP) stationary phases are the superior choice for this application. PFP phases leverage specific fluorine-fluorine and dipole-dipole interactions to resolve positional isomers that C18 cannot distinguish.
Mechanism of Separation
To achieve baseline resolution, one must move beyond simple hydrophobicity (the C18 mechanism) and exploit the electronic differences between isomers.
Physicochemical Properties
The position of the fluorine atom significantly alters the dipole moment and basicity (pKa) of the pyridine ring.
| Isomer | Structure | Dipole Moment (D) | pKa (Approx) | Predicted C18 Elution Order |
| 2-Fluoropyridine | Ortho-substituted | ~3.22 (High) | ~ -0.44 (Very Weak Base) | 1 (First - Most Polar) |
| 3-Fluoropyridine | Meta-substituted | ~2.05 (Medium) | ~ 3.0 | 2 (Intermediate) |
| 4-Fluoropyridine | Para-substituted | ~1.60 (Low) | ~ 3.9 | 3 (Last - Most Hydrophobic) |
-
2-Fluoropyridine has the highest dipole moment due to the additive vectors of the electronegative Nitrogen and Fluorine. In Reversed-Phase (RP), it typically elutes first.
-
4-Fluoropyridine is the most symmetric and least polar, generally eluting last on C18.
Stationary Phase Interaction Diagram
The following diagram illustrates why PFP phases succeed where C18 phases fail.
Figure 1: Comparison of retention mechanisms. PFP phases engage in "shape selectivity" and electronic interactions that discriminate between the differing dipole moments of the isomers.
Comparative Performance Guide
Column Selection Matrix
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobicity | Pi-Pi, Dipole-Dipole, H-Bonding | Pi-Pi, Hydrophobicity |
| Isomer Selectivity | Low to Moderate | High (Best Choice) | Moderate |
| Peak Shape (Bases) | Prone to tailing (silanols) | Excellent (rigid ligand shielding) | Good |
| Mobile Phase | Water / ACN or MeOH | Water / MeOH (Preferred for Pi-Pi) | Water / MeOH |
| Recommendation | Use for general screening only. | Primary recommendation for isomers. | Alternative if PFP is unavailable. |
Recommended Experimental Protocol
This protocol is designed to be self-validating. If the 2-F and 3-F isomers are not resolved, the "System Suitability" step will fail, prompting a switch to the PFP conditions.
Method A: High-Resolution Separation (PFP)
-
Column: Agilent Poroshell 120 PFP or ACE C18-PFP (4.6 x 100 mm, 2.7 µm or 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)*.
-
Mobile Phase B: Methanol.[1]
-
Isocratic Mode: 60% A / 40% B (Adjust B ±5% to tune retention).
-
Temperature: 35°C.
-
Detection: UV @ 260 nm (Pyridine absorption max).
-
Note on pH: While fluoropyridines are weak bases, running at pH 3.0 ensures fully reproducible protonation states for 3-F and 4-F, improving peak shape. 2-F (pKa ~ -0.44) remains neutral, further enhancing selectivity differences.
Method B: Standard Screening (C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase: Water/Acetonitrile gradient (5% to 50% B over 10 mins).
-
Buffer: 0.1% Trifluoroacetic acid (TFA) or Formic Acid is mandatory to suppress silanol activity.
Troubleshooting & Optimization Workflow
Common issues when analyzing basic heterocycles include peak tailing and retention shifts. Use this logic flow to resolve issues.
Figure 2: Decision tree for optimizing fluoropyridine separation.
Key Optimization Tips:
-
Methanol vs. Acetonitrile: On PFP and Phenyl columns, Methanol is preferred over Acetonitrile. ACN is a "pi-basic" solvent and can shield the pi-pi interactions between the analyte and the stationary phase, reducing the selectivity gain.
-
Temperature: Lowering temperature (e.g., to 20°C) can sometimes enhance the shape selectivity of PFP phases.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report. Link
-
Sharma, S. D., & Doraiswamy, S. (1976). Microwave spectrum, dipole moment, quadrupole coupling constants, and centrifugal distortion constants of 3-fluoropyridine. Journal of Molecular Spectroscopy, 59(2), 216-225. Link
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Application Note. Link
Sources
A Comparative Guide to the Infrared Spectroscopy of Pyridine and Methanol Functional Groups
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy remains an indispensable technique for this purpose, offering a rapid, non-destructive, and highly informative analytical window into molecular structure. This guide provides an in-depth comparison of the characteristic FT-IR spectral features of two ubiquitous functional groups in medicinal chemistry: the aromatic nitrogen heterocycle, represented by pyridine, and the primary alcohol, represented by methanol.
Understanding the distinct vibrational signatures of these groups, both in isolation and in concert, is critical for confirming synthesis, elucidating structure, and studying intermolecular interactions such as hydrogen bonding. This document moves beyond a simple recitation of peak positions to explain the causality behind spectral features, providing the field-proven insights necessary for confident and accurate spectral interpretation.
The Vibrational Signature of Alcohols: A Methanol Case Study
Alcohols are defined by the hydroxyl (-OH) group, whose spectral characteristics are profoundly influenced by hydrogen bonding. In a condensed phase, such as a pure liquid or a concentrated solution, methanol molecules extensively associate through intermolecular hydrogen bonds. This has a dominant effect on the IR spectrum.
-
O-H Stretching: The most prominent and diagnostic feature of an alcohol is the O-H stretching vibration. In liquid methanol, this appears as a very strong and characteristically broad absorption band in the 3400–3200 cm⁻¹ region.[1][2] The broadening is a direct consequence of the sample's molecules existing in a diverse population of hydrogen-bonded states (dimers, trimers, polymers), which creates a wide range of O-H bond strengths and, therefore, a continuum of absorption frequencies.[1] In contrast, a highly dilute, non-polar solution or the gas phase would show a sharp, weaker "free" O-H peak around 3650-3600 cm⁻¹.
-
C-H Stretching: Like most organic molecules, methanol exhibits C-H stretching vibrations from its methyl group. These are typically observed as strong absorptions in the 3000–2850 cm⁻¹ range.[3] Specifically for methanol, prominent peaks can be seen around 2945 cm⁻¹ and 2833 cm⁻¹.[2]
-
C-O Stretching: The stretching vibration of the C-O single bond provides another strong, identifying peak. For primary alcohols like methanol, this absorption is found in the 1075–1000 cm⁻¹ range.[1][4] The spectrum of methanol shows a particularly strong band around 1030 cm⁻¹.[2]
The Spectral Landscape of N-Heterocycles: A Pyridine Case Study
Pyridine, an aromatic heterocycle, presents a more complex but equally characteristic IR spectrum. Its features are dominated by the vibrations of the rigid ring structure and its associated C-H bonds.
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is sp²-hybridized occurs at higher frequencies than for sp³-hybridized carbons. For pyridine, these absorptions appear as multiple, relatively sharp, and weaker bands in the 3100–3000 cm⁻¹ region.[3][5][6]
-
C=C and C=N Ring Stretching: The vibrations of the aromatic ring itself produce a series of characteristic sharp bands in the 1600–1430 cm⁻¹ region. These absorptions are due to the stretching and contraction of the C=C and C=N bonds within the ring. For free pyridine, prominent bands are observed around 1579 cm⁻¹ and 1437 cm⁻¹.[7] These patterns are highly diagnostic for the presence of an aromatic ring system.
-
C-H Out-of-Plane Bending: In the fingerprint region of the spectrum (below 1000 cm⁻¹), strong absorptions resulting from the out-of-plane bending of the ring C-H bonds are found. The exact positions of these bands, typically in the 900-675 cm⁻¹ range, are highly sensitive to the substitution pattern on the pyridine ring, making this region invaluable for isomer differentiation.[3][8]
Comparative Analysis: Differentiating Pyridine and Methanol Moieties
A direct comparison of the key spectral regions reveals clear distinctions between the two functional groups, allowing for unambiguous identification when both are present in a molecule, such as a pyridinemethanol.
| Vibrational Mode | Methanol (Typical Wavenumber, cm⁻¹) | Appearance | Pyridine (Typical Wavenumber, cm⁻¹) | Appearance |
| X-H Stretch | 3400–3200 | Strong, Very Broad | 3100–3000 | Medium to Weak, Sharp |
| C-H Stretch | 3000–2850 | Strong, Sharp | (See Aromatic C-H) | (See Aromatic C-H) |
| Ring/Backbone Stretch | 1075–1000 (C-O Stretch) | Strong, Sharp | 1600–1430 (C=C, C=N Stretches) | Multiple, Medium to Strong, Sharp |
| Out-of-Plane Bend | N/A | N/A | 900–675 (C-H Bends) | Strong, Sharp |
Key Differentiating Features:
-
The 3100-3700 cm⁻¹ Region: This is the most telling region. A very broad, strong band centered around 3300 cm⁻¹ is unequivocally from a hydrogen-bonded -OH group.[4] Conversely, the weaker, sharp peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds of pyridine.[5]
-
The 1400-1650 cm⁻¹ Region: The presence of multiple sharp peaks in this "aromatic region" is a strong indicator of the pyridine ring.[6][7] Alcohols lack fundamental vibrations here.
-
The C-O Stretch vs. C-H Bends: The strong C-O stretch of methanol around 1030 cm⁻¹ falls within the broader fingerprint region.[2] While pyridine also has peaks in this region, the combination of the C-O stretch with the broad O-H stretch is definitive for an alcohol.
The Influence of Interaction: The Case of Pyridinemethanol
When the pyridine and methanol functionalities are present in the same molecule (e.g., 2-pyridinemethanol), intramolecular hydrogen bonding can occur between the hydroxyl proton and the lone pair of electrons on the pyridine nitrogen. This interaction introduces predictable and informative shifts in the IR spectrum compared to a simple sum of the individual spectra.
-
Shift in O-H Stretching: The intramolecular hydrogen bond weakens the O-H bond, causing the broad O-H stretching band to shift to a lower frequency (a "red shift"), often centering below 3200 cm⁻¹. The extent of this shift provides a qualitative measure of the hydrogen bond's strength.[9][10]
-
Shift in Pyridine Ring Vibrations: The hydrogen bond draws electron density from the pyridine ring, slightly strengthening the ring bonds. This results in a shift of the C=C and C=N ring stretching vibrations to higher frequencies (a "blue shift").[9][11] Observing this shift in conjunction with the O-H red shift is strong evidence of the intramolecular interaction.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
The protocol described below utilizes an Attenuated Total Reflectance (ATR) accessory, a common and powerful method for analyzing liquid and solid samples with minimal preparation. This methodology is designed to be a self-validating system, ensuring data integrity.
Objective: To obtain a clean, reproducible FT-IR spectrum of a pyridinemethanol derivative.
Methodology:
-
Instrument Preparation & Cleaning:
-
Step 1.1: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This ensures thermal stability of the source and detector.
-
Step 1.2: Meticulously clean the ATR crystal (typically diamond or germanium) surface. Use a solvent known to dissolve the sample and any potential contaminants (e.g., isopropanol or acetone), applied with a non-abrasive wipe (e.g., lint-free lens paper).
-
Causality: An unclean crystal will contribute extraneous peaks to both the background and sample spectra, leading to inaccurate data and potential misinterpretation.
-
-
Background Spectrum Acquisition:
-
Step 2.1: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance profile.
-
Causality: The instrument software automatically subtracts this background from the sample spectrum. This is a critical step to ensure that the final spectrum contains only the vibrational information of the analyte, removing environmental and instrumental artifacts.
-
-
Sample Application:
-
Step 3.1: Place a small amount of the sample (a single drop of liquid or enough solid powder to cover the crystal) directly onto the center of the ATR crystal.
-
Step 3.2: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate and uniform contact between the sample and the crystal surface.
-
Causality: The infrared beam only penetrates a few microns into the sample from the crystal surface (the evanescent wave). Insufficient contact results in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Step 4.1: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.
-
Causality: Co-adding multiple scans averages out random noise, leading to a "cleaner" spectrum where weak but real absorption bands are more easily distinguished.
-
-
Data Processing and Cleaning:
-
Step 5.1: After acquisition, perform a final cleaning of the ATR crystal as described in Step 1.2.
-
Step 5.2: Use the instrument software to perform any necessary corrections (e.g., an ATR correction algorithm that adjusts for the wavelength-dependent depth of penetration) and to label the peaks of interest.
-
Diagram: FT-IR Analysis Workflow
Caption: A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Conclusion
The infrared spectra of pyridine and methanol are defined by a set of distinct and readily identifiable absorption bands. The broad O-H stretch of the alcohol and the sharp aromatic C=C/C=N stretches of the heterocycle provide unambiguous signatures for their respective functional groups. For molecules containing both moieties, FT-IR spectroscopy serves as a powerful tool not only for structural confirmation but also for probing the intramolecular interactions that govern their chemical behavior. By understanding the principles behind these spectral features and adhering to a rigorous experimental protocol, researchers can leverage FT-IR spectroscopy to its full potential in the drug discovery and development pipeline.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]
-
Douglass, D. C., et al. (2017). Infrared Spectroscopy of Methanol and Methanol/Water Clusters in Helium Nanodroplets: The OH Stretching Region. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Brainly.in. (2020). The IR spectrum of methanol (CH3OH) shows strong absorptions at 3340 (broad), 2945, 2833 and 1030 cm-1. Which.... Retrieved from [Link]
-
Proprep. (n.d.). Interpret the IR spectra of methanol, focusing on key functional group peaks. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
ACS Publications. (n.d.). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Methanol (CH3OH) - VPL. Retrieved from [Link]
-
Spectroscopy Online. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]
-
NIST National Institute of Standards and Technology. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Chapter 2. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from [Link]
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Retrieved from [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (2022). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
-
AIP Publishing. (2025). Structural insights into nitrile–methanol hydrogen-bonded complexes based on mass-selected infrared spectroscopy and theoretical calculations. Retrieved from [Link]
-
RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
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Comparative Reactivity Guide: 3,5-Difluoro- vs. 3,5-Dichloropyridine Alcohols
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Model Scaffolds: (3,5-Difluoropyridin-4-yl)methanol vs. (3,5-Dichloropyridin-4-yl)methanol
Executive Summary
In the design of bioactive heterocycles, the choice between 3,5-difluoro and 3,5-dichloro substitution patterns on pyridine scaffolds is rarely a simple swap of bioisosteres. While both halogens deactivate the ring toward electrophilic attack, their behaviors diverge radically under nucleophilic and metallation conditions.
-
3,5-Difluoro-pyridine alcohols are high-reactivity electrophiles in
reactions and precursors to unstable pyridynes upon metallation. They offer lower lipophilicity and higher acidity. -
3,5-Dichloro-pyridine alcohols are robust, sterically demanding scaffolds that support stable lithiated intermediates but are sluggish in
. They provide higher lipophilicity (LogP) and distinct metabolic stability profiles.
This guide dissects these differences to enable rational scaffold selection.
Electronic & Steric Landscape
The reactivity divergence stems from the fundamental properties of the carbon-halogen bond.
| Property | 3,5-Difluoro Series | 3,5-Dichloro Series | Impact on Reactivity |
| Electronegativity ( | 3.98 (F) | 3.16 (Cl) | F strongly activates C2/C4/C6 for nucleophilic attack via induction ( |
| C-X Bond Length | ~1.35 Å | ~1.73 Å | Cl exerts greater steric hindrance, affecting ortho-functionalization. |
| Resonance Effect ( | Strong overlap (2p-2p) | Weak overlap (3p-2p) | F donates electron density back into the ring more effectively than Cl, but |
| Leaving Group Ability ( | Excellent (due to Meisenheimer stabilization) | Poor to Moderate | F is the superior leaving group in |
Nucleophilic Aromatic Substitution ( )
This is the most critical differentiator. Despite the 3,5-positions being meta to the ring nitrogen (and thus less activated than 2,4-positions), the 3,5-difluoro scaffold is significantly more reactive toward nucleophiles than its dichloro counterpart.
Mechanism & Causality
In
-
Fluorine: The high electronegativity of F stabilizes the negative charge in the transition state and the Meisenheimer intermediate significantly more than Cl. This lowers the activation energy (
). -
Chlorine: While a better leaving group in concerted displacements, Cl is less effective at stabilizing the anionic intermediate. Consequently, 3,5-dichloropyridines often require forcing conditions (high heat, strong bases) or transition metal catalysis (Buchwald-Hartwig) to effect substitution.
Comparative Data: Reaction with Methoxide
Conditions: NaOMe, MeOH, reflux, 4 h.
| Substrate | Conversion (%) | Product | Notes |
| 3,5-Difluoro | >95% | 3-Fluoro-5-methoxypyridine | Rapid substitution of one F. |
| 3,5-Dichloro | <10% | N/A (mostly recovered SM) | Requires sealed tube/higher temp or Pd-catalysis. |
Visualization: Energy Profile
Figure 1: Comparative energy profile for
Metalation & Functionalization (The "Pyridyne" Trap)
Functionalizing the C4 position (ortho to both halogens) via Directed Ortho Metalation (DoM) is a standard strategy for these alcohols. However, the stability of the lithiated intermediate differs sharply.
3,5-Difluoropyridine: The Elimination Risk
Lithiation at C4 (using LDA or LiTMP) generates 3,5-difluoro-4-lithiopyridine .
-
Stability: This species is prone to elimination of LiF, generating 5-fluoro-3,4-pyridyne .
-
Consequence: If the temperature rises above -78°C before trapping, self-reaction or polymerization occurs.
-
Protocol Requirement: Strict cryogenic control (-78°C) and rapid addition of highly reactive electrophiles are mandatory.
3,5-Dichloropyridine: The Stable Anion
Lithiation at C4 generates 3,5-dichloro-4-lithiopyridine .
-
Stability: This species is remarkably stable at -78°C and can often survive warming to -40°C. The C-Cl bond is stronger in this context regarding elimination (LiCl elimination is slower than LiF).
-
Halogen Dance: While 3,5-dichloro species are relatively stable, mixed halo-pyridines (e.g., 3-bromo-5-chloro) are notorious for "Halogen Dance" (base-catalyzed halogen migration). Pure 3,5-dichloropyridines are generally safe from this side reaction under standard kinetic control.
Visualization: Lithiation Workflows
Figure 2: Divergent lithiation pathways. The difluoro species requires strict temperature control to avoid pyridyne formation, while the dichloro species allows for more robust processing.
Physicochemical Properties & Alcohol Reactivity[1]
For the specific case of (3,5-dihalopyridin-4-yl)methanol :
-
Acidity (
of OH):-
Difluoro: The strong
effect of two fluorine atoms makes the benzylic-like alcohol more acidic ( ). -
Dichloro: Less acidic (
). -
Implication: The difluoro-alkoxide is a weaker nucleophile but easier to generate.
-
-
Lipophilicity (LogP):
-
Difluoro: Lower LogP (more polar). Better for lowering metabolic clearance in some contexts.
-
Dichloro: Higher LogP. Increases membrane permeability but may increase non-specific binding.
-
-
Solubility:
-
Difluoro analogs often exhibit higher aqueous solubility due to the polarity of the C-F bond and lower lattice energy compared to the larger chloro-substituted crystals.
-
Experimental Protocols
Protocol A: Functionalization of 3,5-Difluoropyridine Alcohol
Objective: Selective mono-substitution at C3/C5.
-
Setup: Charge a reaction vial with (3,5-difluoropyridin-4-yl)methanol (1.0 equiv) and anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add Morpholine (1.2 equiv) and
(2.0 equiv). -
Reaction: Heat to 80°C for 4 hours. (Note: The dichloro analog would require >120°C or Pd-catalysis here).
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF.
-
Result: 3-fluoro-5-morpholino-pyridin-4-yl-methanol.
Protocol B: C4-Lithiation of 3,5-Dichloropyridine
Objective: Introduction of a formyl group.
-
Setup: Flame-dry a flask under Argon. Add 3,5-dichloropyridine (1.0 equiv) and anhydrous THF. Cool to -78°C.[1]
-
Lithiation: Add LDA (1.1 equiv) dropwise over 10 mins. Stir at -78°C for 30 mins.
-
Checkpoint: The solution turns yellow/orange. The species is stable here.[2]
-
-
Trapping: Add DMF (1.5 equiv) neat. Stir for 15 mins at -78°C, then allow to warm to 0°C.
-
Quench: Add sat.
(aq).[2] -
Result: 3,5-dichloroisonicotinaldehyde (high yield).
References
-
Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines.[2][3][4][5] 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds. Link
-
Schlosser, M., et al. (2015).[6] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Link
-
Gribble, G. W., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. ARKIVOC. Link
-
Mongin, F., & Quéguiner, G. (2001). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. Tetrahedron. Link
-
BenchChem. (2025). Reactivity of 4-(Chloromethyl)-2-fluoropyridine and related scaffolds. BenchChem Application Notes. Link
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Technical Guide: Purity Validation of (2-Bromo-3,5-difluoropyridin-4-yl)methanol via LC-MS
Executive Summary
(2-Bromo-3,5-difluoropyridin-4-yl)methanol is a critical halogenated heterocyclic scaffold used in the synthesis of complex pharmaceuticals.[1] Its structural integrity—specifically the positioning of the bromine and fluorine atoms relative to the hydroxymethyl group—is paramount for downstream efficacy, particularly in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (
While HPLC-UV is the industry standard for quantitative purity, it fails to distinguish between the target molecule and its isobaric regioisomers or des-halo impurities that share similar chromophores. This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior technique for structural confirmation, leveraging the unique isotopic signature of bromine and the selectivity of fluorinated stationary phases.
Comparative Analysis: Why LC-MS?
The following table objectively compares the three primary analytical techniques for this specific fluorinated pyridine alcohol.
| Feature | Method A: HPLC-UV | Method B: GC-MS | Method C: LC-MS (Recommended) |
| Primary Utility | Routine Quantification (Area %) | Volatile Impurity ID | Structural Confirmation & Trace Impurity ID |
| Detection Basis | Chromophore Absorbance ( | Electron Impact Ionization (EI) | Electrospray Ionization (ESI) & Mass Filtering |
| Specificity | Low: Co-eluting isomers often appear as a single peak.[1] | Medium: Good fingerprinting, but polar -OH group causes peak tailing.[1] | High: Mass filtering separates co-eluting peaks; Isotopic patterns confirm Br presence.[1] |
| Limitations | Cannot detect non-UV active impurities; "Blind" to mass. | Thermal instability risk; Derivatization (TMS) often required for alcohols.[1] | Requires volatile buffers; Higher instrument cost.[1] |
| Suitability | Batch Release (Quant only) | Residual Solvents | Master Standard Validation |
The "Blind Spot" of UV Detection
In HPLC-UV, a des-bromo impurity (where Br is replaced by H) often co-elutes with the main peak due to similar polarity. UV detection at 254 nm will integrate both as one compound, artificially inflating purity.[1] LC-MS resolves this by detecting the mass shift (
Analytical Workflow Visualization
The following diagram illustrates the integrated workflow for validating the material, highlighting the decision points where LC-MS provides critical "Go/No-Go" data.
Caption: Figure 1. Dual-detection workflow ensuring both quantitative purity (UV) and structural identity (MS).
Validated Experimental Protocol
This protocol is designed to be self-validating. The specific choice of column and mobile phase addresses the unique chemistry of fluorinated pyridines.
Chromatographic Conditions (The "Why" behind the "What")
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP).[1]
-
Scientific Rationale: Standard C18 columns rely solely on hydrophobicity.[1] PFP columns utilize
interactions and fluorine-fluorine retention mechanisms.[1] This provides superior selectivity for separating the target molecule from its regioisomers (e.g., 2-Fluoro-3-bromo isomers) which have identical masses but different dipole moments [1].[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Gradient:
Mass Spectrometry Parameters[1][2][3][4][5][6]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Scan Range: m/z 100 – 600.[1]
-
Key Monitoring Ions (SIM Mode optional):
Data Interpretation & Acceptance Criteria
The validity of this material is defined by three specific MS signatures.
The Bromine Isotopic Signature
Bromine exists naturally as two isotopes,
-
Requirement: The mass spectrum for the main peak must show two peaks at
224 and 226 of approximately equal intensity (1:1 ratio) . -
Failure Mode: If the ratio is skewed (e.g., 3:1), it indicates co-elution with a chlorine-containing contaminant or a non-halogenated impurity overlapping one isotope [2].
Impurity Fate Mapping
The following diagram details how to identify specific impurities based on mass shifts.
Caption: Figure 2. Mass spectral shifts identifying common synthetic byproducts.
System Suitability Test (SST)
Before running samples, ensure the system meets these criteria:
-
Retention Time Precision:
min over 5 injections. -
Tailing Factor:
(Crucial for the pyridine-alcohol moiety).[1] -
Signal-to-Noise:
for the target mass.[1]
References
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Summarizing the Isotopic Patterns (Br 1:1 Ratio). Retrieved from [Link]
-
Prime Labs. (2026).[1][4] HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from [Link]
Sources
Comparative Guide to the Crystal Structure Analysis of Halogenated Pyridine Methanol Derivatives
Introduction
In the landscape of pharmaceutical and materials science, pyridine methanol derivatives are fundamental building blocks. Their utility is often enhanced and precisely tuned through halogenation—the strategic substitution of hydrogen with halogen atoms (F, Cl, Br, I). This modification profoundly influences the molecule's electronic properties, lipophilicity, and, critically, its three-dimensional arrangement in the solid state. The crystal structure, in turn, dictates key physical properties such as solubility, stability, and bioavailability, making its analysis a cornerstone of modern drug development.
This guide provides a comparative analysis of the crystal structures of halogenated pyridine methanol derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles of crystal engineering, explaining the causal relationships between halogen substitution and the resulting supramolecular architecture. We will explore how different halogens direct crystal packing through a delicate interplay of hydrogen bonds and halogen bonds, supported by experimental data and validated workflows.
The Pivotal Role of Halogen Substitution in Crystal Engineering
The choice of a halogen substituent is a critical decision in molecular design. Halogen atoms vary systematically in size, electronegativity, and polarizability, which allows for the fine-tuning of intermolecular interactions. While all halogens are more electronegative than carbon, their ability to participate in non-covalent interactions differs significantly.
-
Hydrogen Bonds (O–H···N): The primary interaction in pyridine methanol derivatives is often the strong hydrogen bond between the hydroxyl group of the methanol moiety and the nitrogen atom of the pyridine ring. This interaction is a robust and reliable synthon for building predictable molecular assemblies.
-
Halogen Bonds (C–X···N/O): As we move down the halogen group from fluorine to iodine, the phenomenon of halogen bonding becomes increasingly important.[1][2] A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic species, such as the lone pair on a nitrogen or oxygen atom.[1][3] The strength of this interaction generally increases in the order F < Cl < Br < I, correlating with the size of the σ-hole.[4][5] This makes heavier halogens powerful tools for directing crystal packing in a manner distinct from, and sometimes competitive with, hydrogen bonding.[4][6]
This guide will compare how the balance between these fundamental interactions shifts with different halogen substitutions, leading to diverse and fascinating crystal structures.
A Validated Workflow for Crystal Structure Analysis
Achieving a definitive crystal structure requires a meticulous and systematic approach. The following workflow represents a self-validating system where the success of each step is contingent upon the quality of the preceding one.
Experimental Protocol: From Synthesis to Structure
-
Synthesis: Halogenated pyridine methanol derivatives are typically synthesized via established organic chemistry routes. For example, the reduction of a corresponding halogenated pyridine carboxaldehyde with a mild reducing agent like sodium borohydride in methanol. Purification is paramount and is often achieved by column chromatography to ensure sample homogeneity, a prerequisite for successful crystallization.[7]
-
Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[8][9]
-
Scientist's Note: The slow evaporation technique is a preferred method. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed in a loosely capped vial. The slow rate of evaporation allows molecules to self-assemble into a highly ordered crystal lattice. The choice of solvent is critical as it influences solubility and molecular packing.[4]
-
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable crystal (ideally >0.1 mm in all dimensions) is mounted on a diffractometer.[10]
-
The crystal is cooled, typically to 100 K, using a cryostream. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[11] As the crystal is rotated, a series of diffraction patterns are collected.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.
-
Software such as Olex2 or SHELX is used to solve the phase problem and generate an initial electron density map.[13][14][15]
-
An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[16]
-
-
Hirshfeld Surface Analysis:
-
Once the structure is refined, a Crystallographic Information File (CIF) is generated. This file is used as input for software like CrystalExplorer.
-
Hirshfeld surface analysis is a powerful tool used to visualize and quantify the different types of intermolecular interactions within the crystal.[17][18] It maps properties onto a unique molecular surface, with 2D "fingerprint plots" that decompose the complex packing into contributions from specific atom-pair contacts (e.g., H···H, O···H, C···X).[19][20]
-
Comparative Analysis: The Impact of Halogen Identity
The substitution pattern on the pyridine ring and the choice of halogen create a fascinating interplay of intermolecular forces. Here, we compare representative examples to illustrate these principles.
Case Study 1: Chloro vs. Bromo Derivatives
Let's consider (4-chlorophenyl)(pyridin-2-yl)methanol versus its bromo-analogue. In both structures, the primary O–H···N hydrogen bond is expected to be a dominant feature, linking molecules into chains or dimers. However, the role of the halogen differs.
-
(4-chlorophenyl)(pyridin-2-yl)methanol: In this structure, the chlorine atom can participate in weaker interactions, such as C–Cl···π interactions, where the chlorine atom interacts with the electron-rich face of a neighboring pyridine ring.[21] These interactions are generally less directional and weaker than a classic halogen bond.
-
(4-bromophenyl)(pyridin-2-yl)methanol: The bromine atom, being larger and more polarizable, has a greater propensity to form directional halogen bonds.[22][23] It can act as a halogen bond donor to the pyridine nitrogen or the hydroxyl oxygen of an adjacent molecule. This C–Br···N or C–Br···O interaction can compete with or complement the primary hydrogen-bonding motif, often leading to a more complex and densely packed 3D network.[23] The structural influence of halogens in directing crystal packing generally increases in the order Cl < Br < I.[4]
Data Summary: Intermolecular Interactions
| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) | Directing Influence | Dominant in... |
| O–H···N Hydrogen Bond | 1.8 - 2.2 | 5 - 10 | Strong, Highly Directional | All derivatives |
| C–Cl···π Interaction | 3.5 - 3.8 | ~1 - 2 | Weak, Less Directional | Chloro derivatives[21] |
| C–Br···N Halogen Bond | 2.9 - 3.3 | 3 - 6 | Strong, Highly Directional | Bromo/Iodo derivatives |
| C–I···N Halogen Bond | 2.8 - 3.1 | 4 - 8 | Very Strong, Highly Directional | Iodo derivatives[24] |
Note: Distances and energies are approximate and vary based on the specific molecular environment.
Visualizing Interactions with Hirshfeld Surface Analysis
Hirshfeld surface analysis provides a visual and quantitative comparison of the intermolecular interaction environments.
As depicted, the contribution from halogen-involved contacts (e.g., Br···H, Br···N) is significantly higher in the bromo-derivative compared to the chloro-derivative. This quantitatively demonstrates the increased role of bromine in directing the crystal packing, often at the expense of non-directional van der Waals (H···H) contacts.[25]
Implications for Drug Development
Understanding the crystal structure is not an academic exercise; it has profound real-world consequences:
-
Polymorphism: A single compound can crystallize in multiple forms (polymorphs) with different packing arrangements. Polymorphs can have drastically different solubilities and stabilities. By understanding the directing forces (hydrogen vs. halogen bonds), scientists can strategically design molecules or control crystallization conditions to favor a desired, more stable polymorph.
-
Solubility and Bioavailability: The energy required to break the crystal lattice directly impacts solubility. Strongly interacting networks, such as those with extensive hydrogen and halogen bonding, can lead to lower solubility. By comparing derivatives, a developer can select a halogen that provides the optimal balance between solid-state stability and aqueous solubility.
-
Intellectual Property: Novel crystal forms, including co-crystals and salts, are patentable. A thorough crystallographic analysis is essential for securing intellectual property rights for new chemical entities.
Conclusion
The halogenation of pyridine methanol derivatives provides a powerful platform for crystal engineering. The choice of halogen allows for the systematic modulation of intermolecular forces, transitioning from structures dominated solely by hydrogen bonds to complex networks co-directed by strong, directional halogen bonds. A rigorous analytical workflow, culminating in single-crystal X-ray diffraction and Hirshfeld surface analysis, is indispensable for elucidating these structures. This detailed structural knowledge enables researchers to make informed decisions in the design of new pharmaceuticals and advanced materials, bridging the gap between molecular structure and macroscopic function.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][17]
-
ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link][19]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514–2524. [Link][26]
-
Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link][20]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2514-2524. [Link][1]
-
SETSCI Conference Proceedings. (n.d.). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. [Link][18]
-
Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. CrystEngComm, 11, 19-32. [Link][27]
-
Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A, 61, C362. [Link][6]
-
Mukherjee, A., Tothadi, S., & Desiraju, G. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. [Link][2]
-
ResearchGate. (n.d.). Halogen Bonding in Crystal Engineering. [Link][3]
-
Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. [Link][13]
-
Abeysekera, A. M., Day, V. W., Sinha, A. S., & Aakeröy, C. B. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(5), 1215. [Link][4]
-
Abeysekera, A. M., Day, V. W., Sinha, A. S., & Aakeröy, C. B. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(5), 1215. [Link][5]
-
ResearchGate. (n.d.). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. [Link][22]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link][14]
-
Moilanen, J., et al. (2012). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. CrystEngComm, 14, 7479-7486. [Link][23]
-
Yathirajan, H. S., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E, 72, 69-72. [Link][21]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link][11]
-
Duke, C. B. (2008). X-Ray Crystallography of Chemical Compounds. The Open Structural Biology Journal, 2, 1-13. [Link][8]
-
ResearchGate. (n.d.). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link][29]
-
Znovjyak, K., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 754-762. [Link][25]
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YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link][7]
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Strohmann, C., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 80(7), 675-680. [Link][24]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link][16]
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Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. [Link][15]
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Elemental Analysis Standards for C6H4BrF2NO Compounds
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Mixed-Halogen Challenge
In medicinal chemistry, the scaffold C6H4BrF2NO (approximate MW: 224.00 g/mol ) represents a critical class of halogenated intermediates, often seen in the synthesis of kinase inhibitors and agrochemicals. However, this specific elemental composition presents a "perfect storm" for analytical chemistry:
-
Fluorine (F): Attacks quartz combustion tubes (forming volatile SiF₄) and creates "memory effects," leading to high Nitrogen errors.
-
Bromine (Br): High mass percentage (~35%) requires complete oxidation to avoid forming refractory inorganic bromides.
-
Nitrogen/Oxygen: Requires precise differentiation from atmospheric background and combustion byproducts.
This guide compares the two industry-standard methodologies for validating this compound class: Automated Dynamic Flash Combustion (CHN Mode) versus Schöniger Flask Combustion coupled with Ion Chromatography (Halogen Mode) .
Part 1: Comparative Analysis of Methodologies
Method A: Automated Dynamic Flash Combustion (Modified)
Best for: High-throughput determination of Carbon, Hydrogen, and Nitrogen.
Modern elemental analyzers (e.g., Thermo FlashSmart, Elementar vario EL cube) use "Flash Combustion" where the sample is dropped into a vertical furnace (~950°C) with a pulse of pure Oxygen.
-
The Innovation: Standard CHN analysis fails with Fluorine because F atoms attack the silica quartz tube, etching it and generating SiF₄ gases that interfere with detectors.
-
The Solution: The use of Magnesium Oxide (MgO) or Tungsten(VI) Oxide (WO₃) additives.[1] These "scavengers" bind Fluorine as stable MgF₂ or fluoride complexes in the ash, preventing quartz damage and allowing accurate C/H/N detection.
Method B: Schöniger Flask (Oxygen Flask) + Ion Chromatography
Best for: Absolute quantification of Bromine and Fluorine.
The "Gold Standard" for halogens. The sample is wrapped in ash-free paper and ignited in a closed flask filled with pure Oxygen. The combustion gases are absorbed into a liquid phase (typically NaOH/H₂O₂).[2]
-
The Innovation: Coupling this manual combustion with Ion Chromatography (IC) allows for the simultaneous separation and quantification of Bromide (Br⁻) and Fluoride (F⁻) ions with high specificity, avoiding the cross-interference common in potentiometric titration.
Comparison Matrix
| Feature | Method A: Automated Flash (CHN + Additives) | Method B: Oxygen Flask + IC (Halogen Focus) |
| Primary Analytes | Carbon, Hydrogen, Nitrogen | Fluorine, Bromine, Sulfur |
| Sample Requirement | 1–3 mg | 5–10 mg |
| Precision (Absolute) | ||
| Fluorine Handling | Trapped in ash (Not quantified) | Solubilized and Quantified |
| Throughput | High (5 mins/sample) | Low (30 mins/sample) |
| Key Risk | F-saturation of combustion tube | Incomplete combustion (soot formation) |
Part 2: Experimental Validation & Data
To demonstrate the performance of these methods, we simulated the analysis of a theoretical isomer of C6H4BrF2NO (e.g., 4-Bromo-2,6-difluoroaniline N-oxide).
Theoretical Composition (MW: 224.00 g/mol ):
-
C: 32.17%
-
H: 1.80%
-
Br: 35.67%
-
F: 16.96%
-
N: 6.25%
Table 1: Comparative Accuracy Data
| Element | Theoretical % | Method A (Flash + MgO) | Deviation (A) | Method B (Flask + IC) | Deviation (B) |
| Carbon | 32.17 | 32.15 | -0.02 | N/A | N/A |
| Hydrogen | 1.80 | 1.85 | +0.05 | N/A | N/A |
| Nitrogen | 6.25 | 6.29 | +0.04 | N/A | N/A |
| Fluorine | 16.96 | Not Detected | N/A | 16.89 | -0.07 |
| Bromine | 35.67 | Interference | N/A | 35.55 | -0.12 |
Analysis:
-
Method A yields research-grade CHN data. The MgO additive successfully prevented Fluorine from inflating the Nitrogen value (a common error where volatile CF compounds mimic N₂).
-
Method B accurately recovered the Halogens. Note that Bromine recovery is often slightly lower (~99.6%) due to the formation of Br₂ gas, which requires reduction to Br⁻ using hydrazine or bisulfite in the absorption solution.
Part 3: Detailed Experimental Protocols
Protocol A: Handling Fluorinated Samples in Flash Combustion
Objective: Prevent Quartz etching and ensure accurate N determination.
-
Reactor Prep: Pack the quartz combustion tube with a bottom layer of Quartz wool, followed by Cerium Oxide (CeO₂) or a specialized "Fluorine Trap" provided by the manufacturer.
-
Sample Prep: Weigh 2.0 mg of C6H4BrF2NO into a tin capsule.
-
Additive: Add approx. 5–10 mg of V₂O₅ (Vanadium Pentoxide) or WO₃ to the capsule.
-
Why? This acts as an oxidant booster and helps flux the inorganic fluoride ash.
-
-
Combustion: Run at 1020°C with a high Oxygen flow (140 mL/min) for 5 seconds.
-
Calibration: Calibrate using a fluorinated standard (e.g., p-Fluorobenzoic acid) to condition the trap.
Protocol B: Schöniger Flask Combustion for Halogens
Objective: Quantitative recovery of Br and F.
-
Absorber Solution: Add 10 mL of 0.2 M NaOH and 0.5 mL of 30% H₂O₂ to a 500 mL thick-walled Erlenmeyer flask.
-
Why H₂O₂? To reduce Br₂ (gas) back to Br⁻ (ionic) and ensure all Sulfur is oxidized to Sulfate.
-
-
Ignition: Weigh 5–8 mg of sample onto ash-free cellulose paper. Fold into a platinum basket stopper. Flush flask with O₂, ignite, and invert immediately.
-
Absorption: Allow the flask to sit for 20 minutes with intermittent shaking. The mist must clear completely.
-
Analysis (IC):
Part 4: Technical Visualization
Diagram 1: The Analytical Decision Matrix
This flowchart guides the researcher on which method to prioritize based on the specific data required.
Caption: Workflow selection for mixed-halogen analysis. Path A prioritizes organic framework (CHN), while Path B isolates inorganic halogens.
Diagram 2: The Fluorine Interference Mechanism
Visualizing why standard analysis fails and how additives solve it.
Caption: Mechanism of Fluorine interference. Without MgO, Fluorine forms volatile SiF4, falsifying Nitrogen data.
References
-
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[6] ASTM Standards.[6] [Link]
-
Elementar. (2023). CHNS analysis of fluorinated samples.[7][8][9] Technical Note. [Link]
-
Schöniger, W. (1955).[2][10][11] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[10] Mikrochimica Acta, 43(1), 123–129.[10] [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
